molecular formula C9H7BrF2O2 B1460527 Methyl 4-bromo-3,5-difluorophenylacetate CAS No. 1807169-26-1

Methyl 4-bromo-3,5-difluorophenylacetate

Cat. No.: B1460527
CAS No.: 1807169-26-1
M. Wt: 265.05 g/mol
InChI Key: IABYIVDJCIFKIK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-difluorophenylacetate is a useful research compound. Its molecular formula is C9H7BrF2O2 and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-3,5-difluorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3,5-difluorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-bromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)4-5-2-6(11)9(10)7(12)3-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABYIVDJCIFKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807169-26-1
Record name methyl 2-(4-bromo-3,5-difluorophenyl)acetate
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Foundational & Exploratory

Methyl 4-bromo-3,5-difluorophenylacetate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1807169-26-1 Synonyms: Methyl 2-(4-bromo-3,5-difluorophenyl)acetate; 4-Bromo-3,5-difluorobenzeneacetic acid methyl ester[1]

Part 1: Executive Summary & Chemical Identity

Methyl 4-bromo-3,5-difluorophenylacetate is a highly specialized fluorinated building block used primarily in medicinal chemistry and agrochemical discovery. Structurally, it consists of a phenyl ring substituted with a bromine atom at the para position and two fluorine atoms at the meta positions (3,5-pattern), with a methyl acetate side chain.[2]

This compound serves as a "bifunctional" scaffold:

  • The Aryl Bromide: A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or aryl-amines.

  • The Methyl Ester: A masked carboxylic acid that can be hydrolyzed, reduced to an alcohol, or converted into amides/heterocycles.

  • The Difluoro Motif: The 3,5-difluoro substitution pattern is critical for modulating metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity without significant steric bulk.[2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValueSource/Method
CAS Number 1807169-26-1 Chemical Registries [1, 2]
Molecular Formula C₉H₇BrF₂O₂Stoichiometric
Molecular Weight 265.05 g/mol Calculated
Exact Mass 263.9598 DaHigh-Res MS
Appearance White to off-white solid/powderObserved
Boiling Point (Pred.) 285.0 ± 35.0 °C at 760 mmHgACD/Labs
Density (Pred.) 1.6 ± 0.1 g/cm³ACD/Labs
LogP (Pred.) 2.81Consensus LogP
SMILES COC(=O)CC1=CC(F)=C(Br)C(F)=C1Structure
InChI Key NJNOIMBODCNIGL-UHFFFAOYSA-NStandard

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of Methyl 4-bromo-3,5-difluorophenylacetate generally follows two primary strategies: Direct Esterification (from the corresponding acid) or De Novo Construction (from the toluene derivative).[2]

Method A: Direct Esterification (Lab Scale)

This is the most common route for research applications, utilizing the commercially available acid precursor.[2]

  • Precursor: 4-Bromo-3,5-difluorophenylacetic acid (CAS: 1782832-99-8).[3][4][5][6][7]

  • Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂).[2]

Protocol:

  • Dissolve 4-bromo-3,5-difluorophenylacetic acid (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Cool to 0°C. Add catalytic H₂SO₄ (0.1 eq) or dropwise SOCl₂ (1.2 eq).

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.[2]

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.[2]

  • Dry over MgSO₄, filter, and concentrate to yield the ester.

Method B: Benzylic Functionalization (Industrial Scale)

For larger scales where the acid is expensive, the synthesis starts from 4-bromo-3,5-difluorotoluene.

Workflow Logic:

  • Radical Bromination: Reaction with NBS (N-bromosuccinimide) to form the benzyl bromide.[2]

  • Cyanation: Displacement of the benzylic bromide with cyanide (NaCN) to form the nitrile.[2]

  • Pinner Reaction/Hydrolysis: Acidic methanolysis of the nitrile directly to the methyl ester.[2]

Visualization: Synthetic Pathways

SynthesisPathways Toluene 4-Bromo-3,5- difluorotoluene BenzylBr Benzyl Bromide Intermediate Toluene->BenzylBr NBS, AIBN CCl4, Reflux Nitrile Aryl Acetonitrile Intermediate BenzylBr->Nitrile NaCN, DMF RT to 60°C Target Methyl 4-bromo-3,5- difluorophenylacetate (CAS 1807169-26-1) Nitrile->Target HCl (gas), MeOH (Pinner Reaction) Acid 4-Bromo-3,5-difluoro- phenylacetic Acid (CAS 1782832-99-8) Acid->Target MeOH, H2SO4 Reflux (Method A)

Figure 1: Divergent synthetic pathways showing the conversion from Toluene precursor (Method B) and the direct Acid Esterification (Method A).[2]

Part 3: Reactivity & Application Utility

The value of this molecule lies in its orthogonal reactivity .[2] The bromine atom and the ester group can be manipulated independently, allowing for the rapid generation of chemical diversity.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The electron-deficient nature of the ring (due to two Fluorine atoms) makes the C-Br bond highly activated for oxidative addition by Palladium catalysts.[2]

  • Mechanism: The oxidative addition of Pd(0) into the C-Br bond is faster than in non-fluorinated analogues due to the electron-withdrawing effect of the F atoms.

  • Standard Conditions: Pd(dppf)Cl₂, K₂CO₃, Aryl Boronic Acid, Dioxane/Water, 90°C.[2]

Ester Derivatization

The methyl ester is a "masked" polar group.[2]

  • Hydrolysis: LiOH/THF/Water

    
     Returns the Carboxylic Acid.[2]
    
  • Reduction: LiAlH₄ or DIBAL-H

    
     Yields the Phenethyl alcohol (2-(4-bromo-3,5-difluorophenyl)ethanol).
    
  • Amidation: TBD/Amine

    
     Direct conversion to Amides.
    
Visualization: Reaction Logic

Reactivity Core Methyl 4-bromo-3,5- difluorophenylacetate Suzuki Biaryl Ester (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd cat. (Modifies Br site) Buchwald Aryl Amine (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd cat. (Modifies Br site) Alcohol Phenethyl Alcohol (Reduction) Core->Alcohol LiAlH4 or DIBAL (Modifies Ester) Amide Phenylacetamide (Amidation) Core->Amide R-NH2, Heat (Modifies Ester)

Figure 2: Chemo-selective transformations available for the target molecule.[2] Blue arrows indicate modifications at the Bromine site; Red arrows indicate modifications at the Ester site.

Part 4: Handling, Safety & Stability

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[2]

  • Eye Irritation: Category 2A (H319)[2]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[2]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[2]

  • Stability: Stable under normal conditions.[2][7] Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[2]

Self-Validating Safety Check: Before scaling up, perform a small-scale test for exotherms when adding the catalyst (if running the Suzuki coupling) or the acid (if performing esterification).[2] Ensure the reaction is vented properly to avoid pressure buildup from solvent vapors.[2]

References

  • PubChem . (2025).[2][4] Compound Summary for 4-Bromo-3,5-difluorophenylacetic acid (Acid Precursor). Retrieved from [Link][2]

Sources

Solubility Profiling of Methyl 4-bromo-3,5-difluorophenylacetate: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3,5-difluorophenylacetate is a specialized halogenated aromatic ester frequently utilized as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its solubility profile is governed by the interplay between its lipophilic halogenated core and the polarizable ester functionality.

This guide provides a comprehensive analysis of the compound's solvation thermodynamics, a predicted solubility landscape based on Structure-Property Relationships (SPR), and a rigorous, self-validating experimental protocol for determining exact saturation limits.

Part 1: Physicochemical Profile & Structural Analysis

To understand the solubility behavior of this compound, we must first deconstruct its molecular architecture. The solubility is not random; it is a deterministic function of the intermolecular forces defined below.

Structural Dissection
  • Core Scaffold: Phenylacetate skeleton. The methylene spacer (

    
    ) between the ring and the carbonyl breaks conjugation, increasing conformational flexibility compared to benzoates.
    
  • Halogenation (3,5-Difluoro, 4-Bromo):

    • Lipophilicity: The three halogen atoms significantly increase the partition coefficient (LogP).

    • Lattice Energy: The high electronegativity of fluorine induces electrostatic packing interactions, potentially raising the melting point and reducing solubility in non-polar alkanes compared to non-fluorinated analogs.

  • Ester Moiety (Methyl Acetate): Acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). This dictates high solubility in aprotic polar solvents.

Calculated Physicochemical Parameters

Note: Values are derived from consensus computational models for the specific structure.

ParameterEstimated ValueImplication for Solubility
Molecular Weight ~265.05 g/mol Moderate size; kinetics of dissolution will be fast.
cLogP 2.6 – 2.9Highly lipophilic. Poor aqueous solubility expected.[1]
H-Bond Donors 0Cannot self-associate via H-bonds; relies on solvent interaction.
H-Bond Acceptors 3 (2 F, 1 C=O)Good solubility in protic solvents (Alcohols) via H-bonding.
Polar Surface Area ~26 ŲLow PSA correlates with high permeability and solvent penetration.

Part 2: Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs, the following solubility profile is projected.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dispersion forces and dipole-dipole interactions match the halogenated core.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Dipole interactions with the ester carbonyl; DMSO disrupts crystal lattice effectively.
Esters & Ketones Ethyl Acetate, AcetoneGood (>30 mg/mL)Van der Waals compatibility; useful for recrystallization.
Alcohols (Protic) Methanol, EthanolModerate to Good Soluble due to H-bonding with the ester oxygen, but limited by the hydrophobic aromatic ring.
Aliphatic Hydrocarbons Hexanes, HeptaneLow (<5 mg/mL)Polarity mismatch. The polar ester group resists solvation in pure alkanes.
Aqueous Media Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)High Hydrophobic Effect. The energy cost to create a cavity in the water network is too high.
Solvation Mechanism Diagram

The following diagram illustrates the competitive forces driving the dissolution process.

SolvationMechanism cluster_mechanisms Dominant Forces Solute Solid Solute (Crystal Lattice) Interaction Solute-Solvent Interaction Solute->Interaction Lattice Energy (+dH) Solvent Organic Solvent (Bulk Liquid) Solvent->Interaction Cavitation Energy (+dH) Result Dissolution Outcome Interaction->Result Solvation Enthalpy (-dH) M1 Dipole-Dipole (vs. Ester C=O) Interaction->M1 M2 Dispersion Forces (vs. Halogenated Ring) Interaction->M2

Caption: Thermodynamic cycle of dissolution showing the energy barriers (Lattice/Cavitation) vs. the driving forces (Dipole/Dispersion).

Part 3: Experimental Determination Protocol

Do not rely solely on predictions for critical process parameters. The following protocol is a self-validating system designed to generate thermodynamic solubility data (equilibrium saturation).

The "Shake-Flask" Saturation Method (Standardized)

Objective: Determine the thermodynamic solubility (


) at 25°C.

Reagents:

  • Test Compound: Methyl 4-bromo-3,5-difluorophenylacetate (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, Acetonitrile, Water).

Workflow:

  • Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent.

  • Visual Check:

    • If solid dissolves completely: The solubility is >50 mg/mL. Add more solid until saturation is visible.

    • If solid remains: Proceed to equilibration.

  • Equilibration: Cap vial tightly. Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes OR filter through a 0.45 µm PTFE syringe filter (pre-saturated).

    • Critical Control: Ensure the filtrate is clear. If cloudy, "oiling out" or precipitation has occurred; re-filter at temperature.

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Inject into HPLC (C18 column, Water/ACN gradient).

    • Calculate concentration against a 5-point calibration curve.

Workflow Visualization

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Check Visual Inspection: Solid Present? Agitate->Check AddSolid Add More Solid Check->AddSolid No (Clear) Filter Filter (0.45 µm PTFE) Isothermal Check->Filter Yes (Saturated) AddSolid->Agitate Dilute Dilute 1:100 in ACN Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Step-by-step decision tree for the Shake-Flask solubility determination method.

Part 4: Applications & Troubleshooting

Synthetic Utility

This solubility profile is critical for two main reaction types:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorines at positions 3 and 5 are activated. Reactions are best performed in polar aprotic solvents  (DMSO, DMF) where the compound is highly soluble, enhancing reaction rates.
    
  • Ester Hydrolysis: Saponification requires solubility of the organic ester in a water-miscible solvent. THF/Water or Methanol/Water mixtures are recommended.

Troubleshooting Common Issues
  • Oiling Out: Phenylacetates with low melting points often form oils rather than crystals during recrystallization.

    • Solution: Use a solvent system with a wider polarity gap (e.g., Ethyl Acetate/Hexanes) and seed with a pure crystal.

  • Hydrolysis Instability: In basic solvents (e.g., amines) or protic solvents with high pH, the methyl ester may hydrolyze.

    • Solution: Assess solution stability by HPLC if the experiment exceeds 4 hours.

References

  • Lipophilicity & Halogenation

    • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Solubility Protocols

    • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. Link

  • General Solubility of Phenylacetates

    • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Referenced for structural analog Phenylacetic acid data). Link

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Characterization of Novel Phenylacetate Derivatives: A Technical Guide to Determining the Melting and Boiling Points of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the essential physicochemical characterization of novel organic compounds, specifically focusing on the determination of the melting and boiling points of Methyl 4-bromo-3,5-difluorophenylacetate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring that the described protocols are robust, self-validating, and grounded in established principles of physical organic chemistry.

Introduction: The Significance of Physical Constants in Drug Discovery

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and intermolecular forces.[1] In the context of drug development, these parameters are not merely data points but are integral to process development, formulation, and quality control. A sharp and defined melting point range, for instance, is a strong indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. Similarly, the boiling point is a key determinant for purification techniques such as distillation and for assessing the volatility of a substance.[2][3]

Theoretical Foundation: Understanding Phase Transitions

The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) involves overcoming the intermolecular forces that hold the molecules together in a condensed state.

  • Melting Point: For a crystalline solid, the melting point is the temperature at which the solid and liquid phases are in equilibrium. The energy supplied as heat is used to break the crystal lattice structure. The sharpness of the melting point is a testament to the uniformity of these forces within the crystal.[1]

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] Factors such as molecular weight, polarity, and hydrogen bonding significantly influence a compound's boiling point.[3]

Experimental Determination of Melting Point

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[5]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the first signs of melting are observed (onset) and at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of Methyl 4-bromo-3,5-difluorophenylacetate is completely dry and finely powdered to ensure uniform heat distribution.[6]

    • Place a small amount of the powdered sample on a clean, dry watch glass.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 1-2 mm.[1]

  • Measurement with a Digital Melting Point Apparatus:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[5][7]

    • Set a starting temperature approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.[7]

    • Set the heating rate to a medium level to quickly approach the expected melting point.

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[7]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.

    • Repeat the determination at least twice to ensure reproducibility.

Data Presentation
DeterminationOnset Temperature (°C)Clear Point Temperature (°C)Melting Point Range (°C)
1
2
Average
Workflow Diagram

MeltingPointWorkflow A Sample Preparation (Dry and Powdered) B Capillary Tube Loading (1-2 mm height) A->B C Insertion into Apparatus B->C D Rapid Heating (to ~20°C below expected MP) C->D E Slow Heating (1-2°C/min) D->E F Observation & Recording (Onset and Clear Point) E->F G Data Analysis (Report Range) F->G

Caption: Experimental workflow for melting point determination.

Experimental Determination of Boiling Point

For the determination of the boiling point of a liquid such as molten Methyl 4-bromo-3,5-difluorophenylacetate, the capillary method can also be employed.

Principle

A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid is heated, the air inside the capillary is expelled and replaced by the vapor of the liquid. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, which is observed as a continuous stream of bubbles emerging from the capillary. The definitive boiling point is recorded when, upon cooling, the liquid just begins to enter the capillary tube.[8]

Detailed Experimental Protocol
  • Apparatus Setup:

    • Place a small amount (e.g., 0.5 mL) of Methyl 4-bromo-3,5-difluorophenylacetate into a small test tube.

    • Take a capillary tube sealed at one end and place it into the test tube with the open end downwards.

    • Attach the test tube to a thermometer using a rubber band or a suitable clamp, ensuring the sample is level with the thermometer bulb.[9]

    • Suspend the assembly in a heating bath (e.g., a beaker with paraffin oil for temperatures above 100°C).[3]

  • Measurement:

    • Begin heating the bath slowly and stir continuously to ensure a uniform temperature.[9]

    • Observe the inverted capillary tube. As the temperature rises, air will be seen escaping from the capillary.

    • When a rapid and continuous stream of bubbles emerges from the capillary, the liquid is at its boiling point. Note this temperature.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[8]

    • Record this temperature.

    • Repeat the determination to ensure accuracy.

Data Presentation
DeterminationTemperature of Continuous Bubbling (°C)Temperature of Liquid Entry into Capillary (°C)
1
2
Average Boiling Point (°C) (Reported Value)
Workflow Diagram

BoilingPointWorkflow A Apparatus Setup (Sample, Inverted Capillary, Thermometer) B Slow & Uniform Heating of Bath A->B C Observation of Bubbles (Continuous Stream) B->C D Cooling of Apparatus C->D E Observation of Liquid Entering Capillary D->E F Record Temperature as Boiling Point E->F G Data Analysis & Reporting F->G

Caption: Experimental workflow for boiling point determination.

Conclusion

The precise determination of the melting and boiling points of Methyl 4-bromo-3,5-difluorophenylacetate is a critical step in its physicochemical characterization. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible data. Adherence to these protocols will ensure the generation of high-quality data essential for the advancement of research and development projects.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Experiment 2 : Determination of boiling point. (n.d.). Retrieved from [Link]

  • 02 Exp 1 Boiling Point Determination | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu. (n.d.). Retrieved from [Link]

Sources

Chemo-Structural Profiling of Methyl 4-bromo-3,5-difluorophenylacetate: A Guide to Reactivity and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-bromo-3,5-difluorophenylacetate Functional Group Analysis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Fluorinated Scaffold Advantage

Methyl 4-bromo-3,5-difluorophenylacetate (CAS: Analogous to 1803565-64-1 series) represents a specialized class of High-Value Fluorinated Scaffolds (HVFS) used primarily in the optimization phase of drug discovery.

In medicinal chemistry, this molecule serves a dual purpose:

  • Metabolic Blocking: The 3,5-difluoro substitution pattern blocks the metabolically vulnerable sites on the phenyl ring, extending the half-life (

    
    ) of the final drug candidate by preventing cytochrome P450-mediated oxidation.
    
  • Orthogonal Reactivity: It possesses two distinct reactive handles—an aryl bromide (for cross-coupling) and a methyl ester (for condensation or reduction)—allowing for divergent synthesis.

This guide provides a rigorous technical analysis of its functional groups, spectroscopic signature, and analytical method development.

Structural Characterization Strategy (The "Fingerprint")

To validate the identity of Methyl 4-bromo-3,5-difluorophenylacetate, a multi-modal spectroscopic approach is required. The symmetry of the 3,5-difluoro substitution simplifies the NMR spectra but introduces complex splitting patterns due to Heteronuclear Spin-Spin Coupling (


 and 

).
Nuclear Magnetic Resonance (NMR) Profiling

The molecule possesses a


 axis of symmetry passing through the C1-C4 bond.

Table 1: Predicted


H-NMR Shifts (400 MHz, 

)
PositionMoietyShift (

ppm)
MultiplicityCoupling Constant (

)
Causality
H-2, H-6 Aromatic6.90 – 7.10Doublet (d)

Protons are chemically equivalent; split by adjacent ortho-Fluorines.

Benzylic3.60 – 3.70Singlet (s)N/AIsolated spin system (unless long-range

is resolved, usually broad s).

Ester Methyl3.70 – 3.75Singlet (s)N/ACharacteristic methoxy signal.

Critical Analysis Point: The absence of a doublet for the aromatic protons indicates a loss of the fluorine substituents (impurity: des-fluoro analog). Conversely, a complex multiplet suggests regio-isomeric impurities (e.g., 2,3-difluoro isomer).

Infrared (IR) Spectroscopy Markers
  • Carbonyl Stretch (

    
    ):  Strong band at 1735–1745 cm
    
    
    
    .
  • C-F Stretch: Strong, broad band at 1000–1400 cm

    
      (often obscures the C-O fingerprint region).
    
  • C-H (Aromatic): Weak signals

    
    .
    

Reactivity Manifold & Functional Group Interplay

The utility of this molecule lies in its ability to undergo chemoselective transformations. The interplay between the electron-withdrawing fluorines and the bromo-group dictates the reaction conditions.

The "Fluorine Effect" on Cross-Coupling

The two fluorine atoms at positions 3 and 5 are highly electronegative (


).
  • Electronic Consequence: They significantly deplete electron density from the aromatic ring.

  • Impact on Suzuki-Miyaura Coupling: The oxidative addition of Palladium (

    
    ) into the 
    
    
    
    bond is accelerated due to the electron-deficient nature of the ring. However, the steric bulk of the ortho-fluorines may require specialized ligands (e.g., SPhos, XPhos) to facilitate the transmetallation step.
Ester Hydrolysis Kinetics

The electron-withdrawing nature of the difluorophenyl ring makes the benzylic carbonyl more electrophilic than a standard phenylacetate.

  • Observation: Basic hydrolysis (

    
    ) proceeds rapidly.
    
  • Risk: Avoid strong alkoxide bases (

    
    ) during cross-coupling, as transesterification or premature hydrolysis may occur as side reactions.
    
Diagram: Chemoselective Pathways

ReactivityPathways cluster_0 Mechanism Note Start Methyl 4-bromo-3,5- difluorophenylacetate Suzuki Pathway A: Suzuki Coupling (Retains Ester) Start->Suzuki R-B(OH)2, Pd(0) Base Hydrolysis Pathway B: Hydrolysis (Retains Bromide) Start->Hydrolysis LiOH, THF/H2O Reduction Pathway C: Reduction (Alcohol Formation) Start->Reduction LiBH4 (Chemoselective) ProductA Biaryl Ester (Drug Scaffold) Suzuki->ProductA ProductB Carboxylic Acid (Linker) Hydrolysis->ProductB Note Ortho-Fluorines accelerate Pd-Oxidative Addition

Figure 1: Chemoselective derivatization pathways. Pathway A exploits the activated C-Br bond, while Pathway B leverages the ester functionality.

Analytical Method Development (HPLC)

For purity analysis and release testing, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Method Parameters[1][2][3][4]
  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    particle size (e.g., Agilent Zorbax or Waters XBridge).
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps potential acid impurities protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Standard) and 210 nm (for non-aromatic impurities).

Impurity Profiling Logic

The synthesis of this molecule typically involves bromination of a precursor. Common impurities include:

  • Des-bromo analog: Methyl 3,5-difluorophenylacetate (Retention time < Main Peak).

  • Acid Hydrolysis Product: 4-bromo-3,5-difluorophenylacetic acid (Retention time < Main Peak due to polarity).

  • Regioisomers: Methyl 2-bromo-3,5-difluorophenylacetate (Requires high-resolution separation).

Experimental Protocol: Quality Control Workflow

This protocol ensures the material meets the stringent requirements for pharmaceutical intermediate use.

Step-by-Step QC Workflow
  • Sample Preparation: Dissolve 10 mg of sample in 1 mL of Acetonitrile. Sonicate for 5 minutes to ensure complete solubility.

  • System Suitability Test (SST):

    • Inject a standard solution.

    • Requirement: Tailing factor (

      
      ) must be 
      
      
      
      .
    • Requirement: Theoretical plates (

      
      ) 
      
      
      
      .
  • Data Acquisition: Run the gradient described in Section 4.1.

  • Integration: Integrate all peaks

    
     area.
    
  • Purity Calculation: Use Area Normalization method (% Area).

Diagram: Analytical Decision Matrix

QC_Workflow Sample Raw Sample (Methyl 4-bromo-3,5-difluorophenylacetate) HPLC HPLC Analysis (C18, Gradient) Sample->HPLC Decision Purity > 98.0%? HPLC->Decision Fail Reject / Recrystallize (Hexane/EtOAc) Decision->Fail No ImpurityCheck Check Specific Impurities: 1. Des-bromo (<0.5%) 2. Acid (<1.0%) Decision->ImpurityCheck Yes Pass Release for Synthesis ImpurityCheck->Fail Specs Failed ImpurityCheck->Pass Specs Met

Figure 2: Quality Control Decision Tree for intermediate qualification.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Synthesis of fluorinated building blocks using Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3,5-difluorophenylacetate is a high-value fluorinated building block increasingly utilized in medicinal chemistry for the development of PROTACs (Proteolysis Targeting Chimeras) and enzyme inhibitors. The unique 3,5-difluoro substitution pattern provides two critical advantages: it metabolically blocks the typically labile ortho positions on the phenyl ring, and it electronically activates the C4-bromine for cross-coupling reactions.

This Application Note provides a comprehensive technical guide for utilizing this scaffold. We detail optimized protocols for Suzuki-Miyaura cross-coupling (overcoming steric/electronic mismatch),


-alkylation  (linker extension), and ester hydrolysis , ensuring high fidelity in drug discovery workflows.

Chemical Profile & Structural Logic

Before initiating synthesis, understanding the electronic and steric environment of the molecule is vital for reaction success.

PropertySpecification / Value
IUPAC Name Methyl 2-(4-bromo-3,5-difluorophenyl)acetate
Molecular Formula C

H

BrF

O

Molecular Weight 265.05 g/mol
Key Functionality 1 C4-Bromine: Highly activated for oxidative addition due to electron-withdrawing fluorines, but sterically crowded.[1]
Key Functionality 2 Benzylic Methylene: Acidic protons (pKa

22-24), amenable to deprotonation and alkylation.
Key Functionality 3 Methyl Ester: Orthogonal protecting group; precursor to acids or alcohols.

Core Application I: C-C Bond Formation (Suzuki-Miyaura Coupling)

Challenge: The two ortho-fluorine atoms create a "steric gate" around the bromine. While the electron-deficient ring facilitates oxidative addition of Palladium (Pd), the subsequent transmetallation step can be sluggish. Furthermore, electron-poor aryl bromides are prone to proto-dehalogenation (replacing Br with H) if the catalytic cycle stalls.

Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd(0) species and facilitate the cycle.

Protocol A: Optimized Cross-Coupling
  • Reagents:

    • Substrate: Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv)

    • Boronic Acid/Ester: R-B(OH)

      
       or R-BPin (1.2 – 1.5 equiv)
      
    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (3-5 mol%) OR XPhos Pd G2 (2 mol%)
    • Base: K

      
      PO
      
      
      
      (3.0 equiv) or Cs
      
      
      CO
      
      
      (2.0 equiv)
    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Step-by-Step Methodology:

    • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Seal the vial and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-reactions.

    • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the block to 80°C - 90°C for 4–12 hours. Monitor via LC-MS.

      • Checkpoint: If starting material persists but de-brominated byproduct appears, lower the temperature to 60°C and switch to a stronger base (e.g., K

        
        PO
        
        
        
        ).
    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Core Application II: Linker Extension ( -Alkylation)

Challenge: The benzylic position is sensitive. The electron-withdrawing fluorines slightly increase the acidity of the


-protons, making the enolate easier to form, but also making the product prone to over-alkylation (dialkylation).

Solution: Use a bulky, non-nucleophilic base (LiHMDS or LDA) at cryogenic temperatures to strictly control enolate formation.

Protocol B: Mono-Alkylation Strategy
  • Reagents:

    • Substrate: Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv)

    • Alkyl Halide: R-X (1.1 equiv) (Primary iodides or bromides work best)

    • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

    • Solvent: Anhydrous THF

  • Step-by-Step Methodology:

    • Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry ice/Acetone bath) under N

      
      .
      
    • Deprotonation: Add the substrate dissolved in THF. Dropwise add LiHMDS over 10 minutes.

      • Critical: Stir at -78°C for 30 minutes to ensure complete enolate formation without equilibration.

    • Addition: Add the alkyl halide (dissolved in minimal THF) dropwise.

    • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Quench: Quench with saturated NH

      
      Cl solution.
      
    • Purification: Extract with Et

      
      O. Purification often requires careful chromatography to separate mono-alkylated product from trace starting material.
      

Core Application III: Ester Hydrolysis (Scaffold Activation)

Rationale: The methyl ester is often a "mask." Converting it to the carboxylic acid allows for amide coupling (peptide synthesis) or further elaboration.

Protocol C: Controlled Hydrolysis
  • Reagents:

    • Substrate: Functionalized Methyl Ester[2]

    • Base: LiOH·H

      
      O (2.0 equiv)[3]
      
    • Solvent: THF : Water (3:1)

  • Step-by-Step Methodology:

    • Dissolve substrate in THF/Water.

    • Add LiOH in one portion.

    • Stir at Room Temperature (RT) for 2–4 hours.

      • Note: Do not heat unless necessary. Fluorinated rings can be susceptible to nucleophilic attack (

        
        ) by hydroxide at high temperatures if the bromine is still present.
        
    • Acidification: Cool to 0°C. Acidify to pH 3 with 1N HCl.

    • Isolation: The fluorinated acid often precipitates. Filter or extract with EtOAc.[4]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this core building block.

G Start Methyl 4-bromo-3,5- difluorophenylacetate Suzuki Pathway A: Suzuki Coupling (Biaryl Scaffold) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Alkylation Pathway B: Alpha-Alkylation (Linker Extension) Start->Alkylation LiHMDS, R-X, -78°C Hydrolysis Pathway C: Hydrolysis (Acid Activation) Start->Hydrolysis LiOH, THF/H2O Prod_Suzuki Biaryl Ester (PROTAC Warhead) Suzuki->Prod_Suzuki Prod_Alkyl Branched Ester (Steric Linker) Alkylation->Prod_Alkyl Prod_Acid Carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Prod_Acid Prod_Suzuki->Hydrolysis Step 2 Prod_Alkyl->Hydrolysis Step 2

Figure 1: Divergent synthesis strategy for Methyl 4-bromo-3,5-difluorophenylacetate, highlighting the three primary functionalization vectors.

References

  • Inventiva Pharma. (2008). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (Discusses Suzuki coupling challenges with electron-withdrawing aryl bromides).

  • BenchChem. (2025).[3] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (General protocols for phenylacetic acid manipulation).

  • National Science Foundation (NSF). (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (Provides characterization data for similar 3,5-difluoro-4-bromo motifs).

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Protocols. (Authoritative source for Pd-cycle mechanisms and ligand selection).

  • National Institutes of Health (NIH) - PubChem. Methyl 3-bromo-4,5-difluorobenzoate Compound Summary. (Physical property data for structural analogs).

Sources

Application Note: Optimization of Suzuki-Miyaura Coupling for Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This Application Note details the optimized coupling conditions for Methyl 4-bromo-3,5-difluorophenylacetate . This substrate presents a dual challenge in cross-coupling chemistry:

  • Steric & Electronic Hindrance: The bromine atom is flanked by two ortho-fluorine atoms (positions 3 and 5). While the electron-withdrawing nature of fluorine activates the C-Br bond for oxidative addition, the steric bulk and lone-pair repulsion of the 2,6-difluoro motif significantly hinder the approach of the palladium catalyst and the subsequent transmetallation step.

  • Base Sensitivity: The methyl ester moiety (-CH2COOMe) is susceptible to saponification (hydrolysis) under the vigorous basic aqueous conditions typically employed in Suzuki couplings (e.g., NaOH, high heat).

Successful coupling requires a catalyst system that is electron-rich and bulky (to overcome the ortho-fluorine sterics) and a base/solvent system that preserves the ester integrity.

Mechanistic Challenges & Catalyst Selection

The "Ortho-Effect" in Fluorinated Aromatics

In 2,6-difluoroaryl bromides, the C-Br bond is electronically activated but sterically shielded. Standard catalysts like Pd(PPh₃)₄ often fail because the triphenylphosphine ligands are not bulky enough to force the active Pd(0) species into the crowded C-Br bond efficiently, nor are they electron-rich enough to prevent the decomposition of the unstable electron-deficient aryl-palladium intermediate.

Ligand Strategy: The Buchwald Solution

To address this, we utilize Dialkylbiarylphosphine ligands (Buchwald Ligands) .

  • SPhos / XPhos: These ligands possess a bulky biaryl backbone that promotes reductive elimination and an electron-rich phosphine center that accelerates oxidative addition.

  • Precatalysts (G3/G4): We recommend using Palladium Precatalysts (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and rapid activation, which is crucial for preventing dehalogenation side reactions.

Visualization: Steric Hurdle & Catalytic Cycle

The following diagram illustrates the specific steric clash caused by the 3,5-difluoro substitution and how bulky ligands overcome it.

SuzukiMechanism cluster_steric The 2,6-Difluoro Blockade Substrate Substrate: Methyl 4-bromo-3,5-difluorophenylacetate OxAdd Oxidative Addition (Sterically Hindered by F-atoms) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] (Bulky Ligand Required) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br (Unstable/Electron Poor) OxAdd->PdII Fast if L is e- rich TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Boronic Acid + Base Prod Final Product (Biaryl Ester) TransMet->Prod Reductive Elimination

Caption: Mechanistic bottleneck caused by 3,5-difluoro substitution (ortho to Br) requiring bulky electron-rich ligands.

Recommended Protocols

We propose two protocols. Protocol A is the high-success "Gold Standard" for difficult couplings. Protocol B is a "Base-Sensitive" variation for substrates where ester hydrolysis is observed.

Protocol A: High-Performance (Buchwald G3 System)

Best for: Complex boronic acids, heteroaryl partners, and maximizing yield.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst XPhos Pd G3 (or SPhos Pd G3)0.02 - 0.05 (2-5 mol%)High-turnover precatalyst handling sterics.
Solvent THF : Water (10:1)0.2 MWater is essential for boronate activation.
Base K₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0Milder than hydroxide; buffers reaction.
Temp 60°C - 80°CN/AModerate heat to prevent ester cleavage.

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2-5 mol%).

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[4] Crucial: Oxygen promotes homocoupling and catalyst death.

  • Add Solvent: Syringe in degassed THF and degassed Water (ratio 10:1).

  • Reaction: Place in a pre-heated block at 60°C. Stir vigorously.

  • Monitor: Check LCMS at 2 hours. If conversion is low, increase temp to 80°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[4]

Protocol B: Anhydrous Conditions (Ester Protection)

Best for: Substrates where the methyl ester hydrolyzes to the acid under Protocol A.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst Pd(OAc)₂ + SPhos 5 mol% Pd / 10 mol% LIn-situ generation of active species.
Solvent Toluene (Anhydrous)0.25 MNon-polar, protects ester.
Base Cs₂CO₃ or K₃PO₄ (Finely ground)2.5Solubility in toluene is low; grinding is key.
Temp 80°C - 100°CN/AHigher temp needed due to heterogeneous base.

Step-by-Step Procedure:

  • Charge Solids: Add Substrate, Boronic Acid, Base (finely ground), Pd(OAc)₂, and SPhos ligand to the vial.

  • Inert Atmosphere: Evacuate/Purge with Argon (3x).

  • Solvent: Add Anhydrous Toluene.

  • Reaction: Heat to 90°C. Note: Reaction times will be longer (4-16h) due to low solubility of the base.

  • Workup: Filter through a celite pad to remove inorganic salts before aqueous wash.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize your reaction if the standard protocols fail.

OptimizationTree Start Start: Protocol A (XPhos Pd G3 / K3PO4 / THF:H2O) Check Analyze Outcome (LCMS/NMR) Start->Check Success >80% Yield Proceed to Isolation Check->Success Good Result Hydrolysis Issue: Ester Hydrolysis Check->Hydrolysis Acid formed LowConv Issue: Low Conversion Check->LowConv SM remaining Dehal Issue: Dehalogenation (Product is H instead of Ar) Check->Dehal Byproduct formed Sol_Hydro Switch to Protocol B (Anhydrous Toluene) Hydrolysis->Sol_Hydro Sol_LowConv 1. Switch Ligand to SPhos 2. Increase Temp to 100°C 3. Switch Solvent to Dioxane LowConv->Sol_LowConv Sol_Dehal 1. Lower Temp 2. Increase Catalyst Loading 3. Ensure Rigorous Degassing Dehal->Sol_Dehal

Caption: Logic flow for troubleshooting common issues with fluorinated ester substrates.

Troubleshooting Data Table
ObservationRoot CauseCorrective Action
Hydrolysis (Acid formation) Hydroxide generation from carbonate/phosphate + water.Eliminate Water: Use Protocol B (Anhydrous Toluene). Switch base to K₃PO₄ (less basic than carbonates).
No Reaction (SM Recovery) Steric bulk of F-atoms preventing Oxidative Addition.Change Ligand: Switch from XPhos to SPhos or RuPhos . Switch solvent to 1,4-Dioxane and heat to 100°C.
Protodeboronation Instability of the Boronic Acid partner.Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour. Use Boronic Esters (Pinacol) instead of acids.
Homocoupling (Ar-Ar) Presence of Oxygen.[2][4][5][8][10]Degassing: Freeze-Pump-Thaw the solvent or sparge with Argon for >15 mins.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Canturk, B. (2009).[6] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link

  • BenchChem. (2025).[4] Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Application Note. Link

Sources

Application Note: Strategic Utilization of Methyl 4-bromo-3,5-difluorophenylacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-bromo-3,5-difluorophenylacetate is a high-value, polyfunctionalized scaffold increasingly utilized in the discovery of next-generation herbicides (synthetic auxins) and fungicides (succinate dehydrogenase inhibitors). Its structural uniqueness lies in the 3,5-difluoro substitution pattern , which imparts metabolic stability and lipophilicity, combined with two orthogonal reactive handles: a benzylic ester for side-chain engineering and an aryl bromide for cross-coupling.

This application note details optimized protocols for leveraging this scaffold, specifically focusing on Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and benzylic


-alkylation.

Chemical Profile & Strategic Value

Structural Analysis

The molecule functions as a "linchpin" intermediate due to its divergent reactivity.

  • Fluorine Effect (3,5-F2): The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the benzylic protons (facilitating alkylation) and blocks common metabolic oxidation sites (P450) on the ring, extending the half-life of the final agrochemical active ingredient (AI).

  • Aryl Bromide (4-Br): Positioned between two fluorines, this bromide is electronically activated for oxidative addition to Pd(0), making it an excellent partner for cross-coupling, even with challenging boronic acids.

  • Methyl Ester: Serves as a protecting group for the carboxylic acid and a handle for lipophilicity adjustments during early-stage screening.

Strategic Divergence Map

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

DivergentSynthesis Start Methyl 4-bromo-3,5- difluorophenylacetate Suzuki Pathway A: Pd-Catalyzed Coupling (Biaryl Ethers/Scaffolds) Start->Suzuki Alkylation Pathway B: Benzylic Alkylation (Chiral Side Chains) Start->Alkylation Hydrolysis Pathway C: Hydrolysis/Amidation (Final Acid/Amide Formation) Start->Hydrolysis Product1 PPO Inhibitor Analogs (Biaryl Ethers) Suzuki->Product1 + Aryl Boronate Product2 Synthetic Auxins (Alpha-Substituted Acids) Alkylation->Product2 + Alkyl Halide Product3 SDHI Fungicide Precursors Hydrolysis->Product3

Figure 1: Divergent synthetic utility of Methyl 4-bromo-3,5-difluorophenylacetate.[1]

Application A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of fluorinated biaryl cores common in PPO (Protoporphyrinogen Oxidase) inhibitors.

Mechanistic Insight

The 3,5-difluoro substitution makes the C-Br bond electron-deficient.

  • Advantage: Rapid oxidative addition to Pd(0).

  • Challenge: The resulting Pd(II) complex is electron-poor, which can retard the transmetalation step. Therefore, the choice of base and water content is critical to activate the boronic acid.

Optimized Protocol

Reagents:

  • Substrate: Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv) for sensitive substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate, aryl boronic acid, and base.

  • Inerting: Evacuate and backfill with Argon (x3). Note: Oxygen exclusion is vital to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Seal and heat to 80°C for 4-6 hours .

    • Monitoring: Monitor by HPLC/UPLC. The electron-deficient nature of the ring usually drives conversion to >95% within 4 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields

Coupling Partner (Boronic Acid) Base Yield (%) Notes
Phenylboronic acid Cs₂CO₃ 92% Rapid conversion
4-Methoxyphenylboronic acid K₂CO₃ 88% Standard conditions

| 3-Pyridylboronic acid | K₃PO₄ | 81% | Requires longer time (8h) |

Application B: Benzylic -Alkylation

Objective: Introduction of side-chain complexity (e.g., methyl, ethyl groups) to modulate auxin activity or create chiral centers.

Mechanistic Insight

The ortho-fluorine atoms significantly increase the acidity of the benzylic protons (pKa ~20-22 vs. ~24 for non-fluorinated analogs). This allows for clean deprotonation using standard bases like LDA or LiHMDS. However, the resulting enolate is stabilized, requiring reactive electrophiles for successful alkylation.

Optimized Protocol

Reagents:

  • Substrate: Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv)

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF)

  • Electrophile: Methyl Iodide (MeI) or Ethyl Bromide (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78°C under Nitrogen.

  • Solvation: Dissolve the substrate in anhydrous THF and transfer to the flask.

  • Deprotonation: Add LiHMDS dropwise over 15 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent self-condensation (Claisen condensation) of the ester.

    • Aging: Stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O, wash with water/brine, dry over MgSO₄.

Reaction Pathway Visualization:

AlkylationFlow Substrate Substrate (Benzylic CH2) Enolate Stabilized Enolate (Li+ Species) Substrate->Enolate Deprotonation Base LiHMDS (-78°C) Base->Enolate Product Alpha-Alkylated Product Enolate->Product SN2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: Kinetic control strategy for alpha-alkylation.

Quality Control & Analytics

To ensure the integrity of the intermediate before and after functionalization, the following analytical parameters should be verified.

ParameterSpecificationMethod
Purity >98.0% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR) 1H: Singlet ~3.6-3.7 ppm (CH2), Singlet ~3.7 ppm (OMe)400 MHz DMSO-d6 or CDCl3
Identity (F-NMR) Distinct signal for 3,5-F pattern19F NMR (decoupled)
Moisture <0.5% w/wKarl Fischer (Critical for alkylation)

References

  • Jeschke, P. (2004).[2][3] The unique role of fluorine in the design of active ingredients for modern crop protection.[3] ChemBioChem, 5(5), 570-589.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ambeed. (2025). 4-Bromo-3,5-difluorophenylacetic acid (CAS 1782832-99-8) Product Data.

  • CymitQuimica. (2025).[4][5] Methyl 4-bromo-3,5-difluorobenzoate (CAS 1803565-64-1) Analog Data.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-3,5-difluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not just follow a protocol, but to make informed decisions in your laboratory work.

Introduction: A Tale of Two Reactions

The synthesis of Methyl 4-bromo-3,5-difluorophenylacetate is most effectively approached as a two-stage process. Each stage presents its own unique challenges and opportunities for optimization.

  • Stage 1: Formation of the Carboxylic Acid Precursor. The journey begins with the synthesis of 4-bromo-3,5-difluorophenylacetic acid. A robust method for this transformation is the Grignard reaction, starting from the commercially available 1-bromo-3,5-difluorobenzene. This involves the formation of an organometallic intermediate, followed by carboxylation with carbon dioxide.

  • Stage 2: Fischer Esterification. With the carboxylic acid in hand, the final step is a classic Fischer esterification to yield the desired methyl ester. While seemingly straightforward, this equilibrium-driven reaction requires careful control of conditions to maximize the yield.

This guide is structured to address potential issues in each of these stages through a detailed Troubleshooting Guide and a comprehensive FAQ section.

Troubleshooting Guide: Navigating the Synthesis

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Stage 1: Synthesis of 4-bromo-3,5-difluorophenylacetic acid via Grignard Reaction

Question 1: My Grignard reaction to form 4-bromo-3,5-difluorophenylacetic acid is not initiating, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Failure to initiate a Grignard reaction is a common issue, often stemming from the deactivation of the magnesium surface or the presence of moisture. Low yields can be attributed to several factors, including side reactions and incomplete carboxylation.

Core Causality: The formation of a Grignard reagent requires the insertion of magnesium into the carbon-bromine bond of 1-bromo-3,5-difluorobenzene. This is a surface reaction that is highly sensitive to impurities and reaction conditions.

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][2]

    • Actionable Advice: All glassware should be oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Actionable Advice:

      • Gently crush the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.

      • Add a small crystal of iodine to the reaction flask. The disappearance of the purple color is an indicator of magnesium activation.[2]

      • A small amount of 1,2-dibromoethane can also be used as an initiator.[3]

  • Control the Reaction Temperature: While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions.

    • Actionable Advice: A gentle warming with a heat gun may be required to start the reaction. Once initiated, the reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • Optimize the Carboxylation Step: The reaction of the Grignard reagent with carbon dioxide must be efficient to ensure a high yield of the carboxylic acid.

    • Actionable Advice:

      • Use freshly crushed dry ice (solid CO2) to ensure a large surface area for the reaction.

      • Slowly pour the Grignard solution onto a large excess of crushed dry ice under an inert atmosphere. This minimizes the exposure of the Grignard reagent to atmospheric moisture and CO2.[4]

      • Vigorous stirring during the addition is crucial.

Potential Side Reactions to Consider:

  • Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biaryl impurity. This is more likely if the reaction temperature is too high.

  • Reaction with Solvent: While ether is a relatively stable solvent, prolonged reaction times at high temperatures can lead to cleavage of the ether by the Grignard reagent.

Experimental Workflow: Grignard Reaction and Carboxylation

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_carboxylation Carboxylation & Workup A Oven-dry all glassware D Add 1-bromo-3,5-difluorobenzene dropwise to Mg in ether A->D B Use anhydrous diethyl ether B->D C Activate Mg turnings (I2 or 1,2-dibromoethane) C->D E Maintain gentle reflux D->E F Cool to room temperature E->F G Pour Grignard solution onto excess crushed dry ice F->G H Quench with dilute HCl G->H I Extract with ethyl acetate H->I J Wash with brine I->J K Dry over Na2SO4 and concentrate J->K

Caption: Workflow for the synthesis of 4-bromo-3,5-difluorophenylacetic acid.

Stage 2: Fischer Esterification of 4-bromo-3,5-difluorophenylacetic acid

Question 2: My Fischer esterification of 4-bromo-3,5-difluorophenylacetic acid is giving a low yield, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[5][6][7][8] Low yields are almost always a consequence of not effectively removing this water or not using a sufficient excess of the alcohol.

Core Causality: The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst exists in equilibrium with the ester and water. According to Le Châtelier's principle, the equilibrium can be shifted towards the products by either increasing the concentration of a reactant (the alcohol) or by removing a product (water).[8]

Troubleshooting Steps:

  • Use a Large Excess of Methanol: Methanol is an inexpensive reagent, and using it as the solvent ensures a high concentration, which drives the equilibrium forward.

    • Actionable Advice: Use a 10- to 20-fold molar excess of methanol relative to the carboxylic acid. For small-scale reactions, using methanol as the solvent is a practical approach.

  • Employ an Effective Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Actionable Advice:

      • Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. A typical loading is 2-5 mol%.

      • p-Toluenesulfonic acid (p-TsOH) is another excellent choice and is a solid, which can be easier to handle.[5]

  • Remove Water as it Forms: This is a critical step for maximizing the yield.

    • Actionable Advice:

      • For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water, such as toluene.[5]

      • For smaller-scale reactions where a Dean-Stark trap is not practical, the addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture can be effective.

  • Ensure Sufficient Reaction Time and Temperature: The reaction is typically conducted at reflux to increase the reaction rate.

    • Actionable Advice: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.

Quantitative Data for Esterification

ParameterRecommendationRationale
Methanol 10-20 fold molar excessDrives the equilibrium towards the product.
Catalyst (H₂SO₄ or p-TsOH) 2-5 mol%Provides sufficient catalysis without promoting side reactions.
Temperature Reflux (approx. 65°C for methanol)Increases the reaction rate.
Reaction Time 4-8 hours (monitor by TLC)Ensures the reaction goes to completion.

Experimental Protocol: Fischer Esterification

  • Dissolve 4-bromo-3,5-difluorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, Methyl 4-bromo-3,5-difluorophenylacetate?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Flash Column Chromatography: This is a highly effective method for removing both more polar and less polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. Solvents to consider for recrystallization include ethanol, or a mixture of ethyl acetate and hexanes.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Grignard Reagent: The Grignard reagent is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point. All operations involving ether should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use an alternative method to synthesize the carboxylic acid precursor?

A3: Yes, an alternative to the Grignard reaction is organolithium chemistry. This would involve the lithiation of 1-bromo-3,5-difluorobenzene, typically using a strong base like n-butyllithium at low temperatures, followed by quenching with carbon dioxide. However, organolithium reagents are even more reactive and pyrophoric than Grignard reagents and require stringent anhydrous and inert atmosphere techniques.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. You should observe the characteristic signals for the methyl ester, the methylene protons, and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of the final product and identifying any volatile impurities.

Logical Relationship Diagram: Troubleshooting Strategy

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield of Methyl 4-bromo-3,5-difluorophenylacetate Stage1 Issue in Grignard Reaction? Problem->Stage1 Stage2 Issue in Esterification? Problem->Stage2 Sol1 Check for moisture Activate Mg Optimize carboxylation Stage1->Sol1 Sol2 Use excess methanol Remove water (Dean-Stark/sieves) Ensure sufficient reaction time Stage2->Sol2

Caption: A logical approach to troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, July 3). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • Quora. (2018, May 13). What is the carbonation of Grignard Reagent? Retrieved from [Link]

  • Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Chemical Crystallography, 51, 95-101.
  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Kempe, K., et al. (2021).
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy.
  • Chemsrc. (2025, August 20). 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1. Retrieved from [Link]

  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • CHIMIA. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 4-bromo-3,5-difluorophenylacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-bromo-3,5-difluorophenylacetate using column chromatography. It is designed to be a practical resource, moving beyond procedural steps to explain the underlying principles and troubleshooting strategies essential for successful purification.

Troubleshooting Guide

Navigating the challenges of column chromatography requires a systematic approach. This section addresses common issues encountered during the purification of Methyl 4-bromo-3,5-difluorophenylacetate, offering a logical framework for diagnosis and resolution.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common problems.

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography Start Problem Observed Poor_Separation Poor Separation / Overlapping Fractions Start->Poor_Separation No_Product No Product Eluted Start->No_Product Product_Everywhere Product in All Fractions Start->Product_Everywhere Slow_Elution Slow Elution / Column Clogging Start->Slow_Elution Check_TLC Re-evaluate TLC Solvent System Aim for Rf ~0.3 for desired product Poor_Separation->Check_TLC Gradient_Elution Consider Gradient Elution Poor_Separation->Gradient_Elution Packing_Technique Review Column Packing Technique Ensure uniform bed Poor_Separation->Packing_Technique Loading_Technique Optimize Sample Loading Use minimal solvent, dry loading if needed Poor_Separation->Loading_Technique Check_Solvent_Polarity Verify Eluent Polarity Did you use the correct solvent mixture? No_Product->Check_Solvent_Polarity Compound_Degradation Check for Compound Instability on Silica No_Product->Compound_Degradation Increase_Polarity Increase Eluent Polarity No_Product->Increase_Polarity Product_Everywhere->Check_TLC Product_Everywhere->Loading_Technique Slow_Elution->Packing_Technique Check_Pressure Check for Over-pressurization Slow_Elution->Check_Pressure Solubility_Issue Assess Sample Solubility in Eluent Slow_Elution->Solubility_Issue

Caption: A flowchart to diagnose and resolve common column chromatography issues.

Question & Answer Troubleshooting

Issue 1: My TLC shows good separation, but the column results in broad, overlapping fractions.

  • Possible Cause 1: Improper Column Packing. An unevenly packed silica gel bed with channels or cracks will lead to a non-uniform flow of the mobile phase. This causes the sample band to spread and travel at different rates, resulting in poor separation.

  • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[1] Gently tap the column during packing to encourage even settling.[1] A layer of sand on top of the silica can help prevent disturbance when adding the eluent.[1][2]

  • Possible Cause 2: Overloading the Column. Exceeding the capacity of the stationary phase leads to band broadening.[3][4] The interactions between the sample molecules and the silica gel become saturated, causing the excess sample to travel with the solvent front.

  • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel for normal-phase chromatography.[3] If you are performing a difficult separation, a lower loading percentage is advisable.

  • Possible Cause 3: Sample Loading Technique. Applying the sample in a large volume of a strong solvent can cause the initial band to be too wide.[5] If the loading solvent is significantly more polar than the eluent, it will carry the compound down the column prematurely, leading to poor separation.

  • Solution: Dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent.[5] For compounds that are not very soluble in the eluent, "dry loading" is a superior technique.[5][6] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5][6]

Issue 2: The desired product is not eluting from the column, even after passing a large volume of the mobile phase.

  • Possible Cause 1: Insufficient Eluent Polarity. The chosen solvent system may not be polar enough to displace the compound from the silica gel.[7][8]

  • Solution: Gradually increase the polarity of the mobile phase.[8] If you started with a low percentage of ethyl acetate in hexanes, for example, you can incrementally increase the ethyl acetate concentration. This is the principle behind gradient elution.[9][10][11]

  • Possible Cause 2: Compound Decomposition. Methyl 4-bromo-3,5-difluorophenylacetate, while relatively stable, could potentially degrade on the acidic surface of silica gel, especially if the crude mixture contains acidic or basic impurities.[12]

  • Solution: Before running the column, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition is suspected, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[13] Alternatively, using a different stationary phase like alumina might be beneficial.[8]

Issue 3: The product seems to be present in almost all the collected fractions.

  • Possible Cause: Tailing. This often occurs with polar compounds that have strong interactions with the stationary phase. The ester and fluoro groups in Methyl 4-bromo-3,5-difluorophenylacetate can lead to such interactions.

  • Solution: Adding a small amount of a slightly more polar solvent to the eluent can help to reduce tailing by competing for the active sites on the silica gel. For ester-containing compounds, sometimes a small amount of acetic acid in the eluent can improve peak shape, but care must be taken during solvent removal. For this specific compound, a well-optimized isocratic or gradient elution should mitigate this issue.

Issue 4: The column is running very slowly or has stopped completely.

  • Possible Cause 1: Clogging. Fine particles from the crude sample or precipitation of the sample on the column can block the flow.[12]

  • Solution: Ensure your crude sample is filtered before loading if it contains any solid impurities. If the compound is precipitating, you may need to use a different solvent system in which it is more soluble.

  • Possible Cause 2: Improper Packing. Using silica gel with a very fine particle size without applying sufficient pressure can lead to slow flow rates.

  • Solution: Use flash-grade silica gel (typically 40-63 µm). Ensure the column is packed correctly and apply gentle positive pressure (using a pump or inert gas) to maintain a steady flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Methyl 4-bromo-3,5-difluorophenylacetate on a silica gel column?

A1: Based on the structure (an aromatic ester with halogen substituents), a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[14][15][16] A common initial ratio to test is 8:2 or 9:1 hexanes:ethyl acetate.[16] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.[2][17][18] This Rf range generally translates to good separation on a column.[17]

Mobile Phase Composition (Hexanes:Ethyl Acetate) Expected Rf Range for Methyl 4-bromo-3,5-difluorophenylacetate Recommendation
95:50.4 - 0.6Potentially too high, may lead to co-elution with non-polar impurities.
90:100.2 - 0.4Optimal starting point for column chromatography.
80:200.1 - 0.2May result in long elution times and band broadening.

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your crude mixture.[9][10]

  • Isocratic Elution: (constant solvent composition) is simpler and often sufficient if the impurities are significantly more or less polar than your target compound.[9][10][19]

  • Gradient Elution: (gradually increasing the polarity of the mobile phase) is advantageous for complex mixtures with a wide range of polarities.[9][10][11] It can speed up the elution of strongly retained compounds and improve the resolution of closely eluting spots.[9][10][20] For this purification, if TLC shows impurities close to your product, a shallow gradient from a lower polarity (e.g., 5% ethyl acetate in hexanes) to a slightly higher polarity (e.g., 15% ethyl acetate in hexanes) can be very effective.

Q3: How do I visualize the colorless fractions of Methyl 4-bromo-3,5-difluorophenylacetate?

A3: Since Methyl 4-bromo-3,5-difluorophenylacetate is colorless, you will need a method to visualize the spots on your TLC plates to identify the fractions containing the pure product.[21][22]

  • UV Light: The aromatic ring in the compound will likely absorb UV light.[23] When a TLC plate with a fluorescent indicator is placed under a UV lamp (typically at 254 nm), the spots containing the compound will appear as dark patches against a glowing green background.[21][22][23] This is a non-destructive method and is the most common approach.[22][23]

  • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown or yellow spots.[21][22][23] This method is destructive.[22]

  • Potassium Permanganate Stain: This stain is useful for compounds that can be oxidized. It will appear as yellow spots on a purple background. This is also a destructive method.

Q4: What is the proper way to pack a silica gel column?

A4: There are two primary methods for packing a column:

  • Slurry Packing (Wet Method): This is the most common and generally preferred method.

    • Place a small plug of cotton or glass wool at the bottom of the column.[1][2]

    • Add a thin layer of sand.[1][2]

    • In a separate beaker, mix the required amount of silica gel with the initial eluent to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to promote even packing.[1]

    • Once the silica has settled, add another layer of sand on top to protect the surface.[2]

    • Drain the excess solvent until it is level with the top of the sand before loading your sample.

  • Dry Packing:

    • Follow steps 1 and 2 from the slurry packing method.

    • Pour the dry silica gel powder directly into the column.

    • Tap the column firmly to pack the silica.

    • Add the top layer of sand.

    • Carefully add the eluent and use pressure to push it through the column until the entire silica bed is wetted and equilibrated.

Experimental Protocol: A Standardized Approach

This protocol provides a reliable starting point for the purification of Methyl 4-bromo-3,5-difluorophenylacetate.

Thin-Layer Chromatography (TLC) Analysis
  • Objective: To determine the optimal mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.3.

Column Preparation and Sample Loading
  • Objective: To prepare the column and load the sample for separation.

  • Procedure:

    • Select an appropriate size glass column.

    • Pack the column with silica gel (40-63 µm) using the slurry packing method with the optimized mobile phase from the TLC analysis.

    • Dissolve the crude Methyl 4-bromo-3,5-difluorophenylacetate in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb into the silica gel.

Elution and Fraction Collection
  • Objective: To separate the components of the mixture and collect the purified product.

  • Procedure:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate (approximately 2 inches per minute).

    • Collect the eluent in sequentially numbered test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

Product Isolation
  • Objective: To isolate the purified product from the solvent.

  • Procedure:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the yield and characterize the purified Methyl 4-bromo-3,5-difluorophenylacetate by appropriate analytical techniques (e.g., NMR, GC-MS).

References

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  • Reddit. (2020, November 29).
  • ResearchGate. (2021, February 18).
  • University of Toronto Scarborough. (n.d.).
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Organomation. (n.d.).
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  • Eluent Strength Transl
  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry.
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Minimizing side reactions in Methyl 4-bromo-3,5-difluorophenylacetate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Methodologies Subject: Optimization of Methyl 4-bromo-3,5-difluorophenylacetate in Pd-Catalyzed Cross-Coupling Ticket ID: KB-2026-F-Br-Ester Status: Resolved / Expert Verified

Executive Summary

This guide addresses the unique reactivity profile of Methyl 4-bromo-3,5-difluorophenylacetate . This substrate presents a "perfect storm" of competing side reactions due to three structural features:

  • Electron-Deficient Ring (3,5-Difluoro): Increases the rate of oxidative addition but makes the ring susceptible to nucleophilic attack (

    
    ) and protodehalogenation.
    
  • Benzylic Ester: The

    
    -protons are highly acidic due to the combined electron-withdrawing effects of the carbonyl and the fluorinated ring, leading to potential enolization and condensation.
    
  • Methyl Ester: Prone to hydrolysis (saponification) or transesterification if alkoxide bases or alcoholic solvents are used.

Knowledge Base: Troubleshooting & FAQs

Issue #1: "I am seeing significant amounts of the des-bromo product (Methyl 3,5-difluorophenylacetate)."

Diagnosis: Protodehalogenation.[1] Mechanism: The electron-deficient nature of the 3,5-difluoro ring makes the C-Pd bond highly polarized. If transmetallation is slow, the oxidative addition complex will intercept a hydride source (often from the solvent, phosphine ligand decomposition, or trace water) rather than the boronic acid.

Corrective Actions:

  • Solvent Switch: Stop using alcohols (MeOH, EtOH, iPrOH). Alcohols are primary hydride donors in Pd-cycles. Switch to Toluene , 1,4-Dioxane , or THF .

  • Catalyst Optimization: Use a catalyst that facilitates rapid transmetallation and reductive elimination. Bulky, electron-rich phosphines (e.g., XPhos , SPhos , or

    
     ) are superior to 
    
    
    
    .
  • Water Control: While some water is needed for the Suzuki mechanism, excess water at high temperatures promotes deborylation of the coupling partner. Use a strictly controlled ratio (e.g., 4:1 Organic:Water).

Issue #2: "The methyl ester is hydrolyzing to the acid or converting to an ethyl ester."

Diagnosis: Improper Base/Solvent Selection.[2] Mechanism:

  • Hydrolysis: Using hydroxide bases (NaOH, KOH) or carbonate bases at high temperatures in aqueous media.

  • Transesterification: Using ethanol as a co-solvent with a carbonate base generates ethoxide in situ, which attacks the methyl ester.

Corrective Actions:

  • Base Selection: Switch to mild, non-nucleophilic bases. Anhydrous

    
      (tribasic potassium phosphate) is the gold standard for sensitive esters. 
    
    
    
    is a viable alternative if used in dry solvents.
  • Avoid Alkoxides: Never use NaOMe, NaOEt, or KOtBu; they will instantly degrade the ester.

Issue #3: "The reaction turns black immediately and yields are low (homocoupling)."

Diagnosis: Catalyst Decomposition / Benzylic Deprotonation. Mechanism: The benzylic protons (between the ring and the ester) are significantly acidified by the fluorine atoms. Strong bases can deprotonate this position, forming an enolate that poisons the catalyst or reacts with the electrophile.

Corrective Actions:

  • Buffer the System: If using

    
    , consider a biphasic system (Toluene/Water) where the base solubility limits the effective pH in the organic phase.
    
  • Degassing: Electron-deficient aryl bromides are prone to Ullmann-type homocoupling in the presence of oxygen. Sparge solvents with Argon for at least 15 minutes.

Visual Troubleshooting Guide

The following diagram outlines the logical flow for diagnosing reaction failures with this specific substrate.

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS DesBromo Major Product: Des-Bromo (Protodehalogenation) CheckLCMS->DesBromo Mass = M-Br+H Hydrolysis Major Product: Carboxylic Acid (Ester Hydrolysis) CheckLCMS->Hydrolysis Mass = M-14 (Acid) StartMat Recovered Starting Material (No Reaction) CheckLCMS->StartMat Mass = M (SM) Success Desired Product Formed CheckLCMS->Success Sol_DesBromo Action: Remove Alcohol Solvents Switch to Dioxane/Toluene Increase Catalyst Activity (XPhos) DesBromo->Sol_DesBromo Sol_Hydrolysis Action: Switch Base to K3PO4 Reduce Water Content Lower Temperature Hydrolysis->Sol_Hydrolysis Sol_StartMat Action: Check Oxidative Addition Switch to Pd-G3 or Pd-G4 Precatalysts StartMat->Sol_StartMat

Caption: Decision tree for diagnosing failure modes in fluorinated phenylacetate coupling.

Optimized Experimental Protocol

Protocol ID: SUZUKI-F-ESTER-01 Objective: Cross-coupling of Methyl 4-bromo-3,5-difluorophenylacetate with Aryl Boronic Acids.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0ElectrophileMethyl 4-bromo-3,5-difluorophenylacetate
Boronic Acid 1.2 - 1.5NucleophileExcess accounts for potential protodeboronation
Catalyst 0.02 (2 mol%)Pd SourceXPhos Pd G2 or Pd(dppf)Cl2·DCM
Base 2.0 - 3.0Activator

(finely ground)
Solvent [0.2 M]MediumToluene : Water (4:1) or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120°C.

    • If using Toluene/Water, degas both solvents separately by sparging with Nitrogen or Argon for 20 minutes. Oxygen promotes homocoupling.[3]

  • Assembly:

    • Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

      
        (2.0 equiv).[4]
      
    • Add the Catalyst (2 mol%) last to minimize air exposure.

    • Seal the vial with a septum.

  • Solvent Addition:

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Inject the degassed Toluene and Water (4:1 ratio) via syringe.

    • Note: If using anhydrous conditions to prevent hydrolysis, use pure Dioxane and anhydrous

      
      .
      
  • Reaction:

    • Heat the block to 80°C . Do not exceed 100°C; high heat promotes ester hydrolysis.

    • Stir vigorously (800+ rpm). Biphasic reactions are mass-transfer limited.

    • Monitor by HPLC/UPLC at 1 hour. If conversion is <50%, add 1 mol% more catalyst.

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc and wash with water (x2) and Brine (x1).

    • Crucial: Avoid acidic washes (like 1M HCl) if your product contains basic nitrogens, but for this specific ester, a mild acidic wash (pH 5-6) can help remove boronic acid byproducts.

Mechanistic Insight: The Fluorine Effect

The diagram below illustrates why the 3,5-difluoro substitution pattern necessitates specific conditions.

Mechanism Substrate 3,5-Difluoro Substrate OxAdd Oxidative Addition (Fast) Pd(II)-Ar-Br Substrate->OxAdd Electron Deficient Ring Accelerates OA Path_Bad2 Strong Base (OH- / OR-) Substrate->Path_Bad2 Base Attack on Ester Path_Good Transmetallation (Requires Base) OxAdd->Path_Good Preferred Path_Bad1 Hydride Source (Alcohol/Water) OxAdd->Path_Bad1 Slow Transmetallation Product Coupled Product Path_Good->Product Side_Dehalo Protodehalogenation (Ar-H) Path_Bad1->Side_Dehalo Side_Hydrol Hydrolysis/Transesterification Path_Bad2->Side_Hydrol

Caption: Mechanistic divergence showing how electronics drive both oxidative addition and side reactions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[7][8][9][10][11] Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Navarro, O., et al. (2003). General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides and Bromides.[3][8][12] Journal of Organic Chemistry, 68(2), 604–607. (Highlighting the use of weak bases for sensitive substrates). [Link]

Sources

Preventing debromination of Methyl 4-bromo-3,5-difluorophenylacetate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-bromo-3,5-difluorophenylacetate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of premature debromination during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled field-proven insights and mechanistic explanations to help you optimize your reactions and achieve desired product yields.

The structure of Methyl 4-bromo-3,5-difluorophenylacetate presents a unique challenge. The electron-withdrawing effects of the two fluorine atoms and the acetate group make the aromatic ring electron-deficient. This electronic property enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, a crucial first step in many cross-coupling reactions.[1][2] However, this same electron deficiency can also make the aryl-palladium intermediate susceptible to undesired side reactions, most notably hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom.[3][4]

This guide is designed to provide you with a logical framework for troubleshooting and preventing this unwanted side reaction, ensuring the successful functionalization of this versatile building block.

Troubleshooting Guide: Minimizing Debromination

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing significant amounts of the debrominated byproduct, Methyl 3,5-difluorophenylacetate, in my Suzuki-Miyaura coupling reaction. What is the most likely cause and how can I fix it?

A1: This is a very common issue. The formation of the debrominated byproduct in Suzuki-Miyaura reactions is often a result of a competing hydrodehalogenation pathway.[4] After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting aryl-palladium(II) intermediate can react with a hydride source in the reaction mixture before it has a chance to undergo transmetalation with the boronic acid.

Immediate Troubleshooting Steps:
  • Optimize the Base: The choice of base is critical. Strong bases, especially those with available β-hydrogens (like alkoxides), or those that can generate hydride species, can promote debromination.[5]

    • Recommendation: Switch to a milder, non-nucleophilic inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent starting points.[6] In some cases, fluoride sources like KF can be effective, particularly with base-sensitive substrates.[6]

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of debromination.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress over a longer period. This can often favor the desired coupling pathway.[7]

  • Evaluate the Solvent: Protic solvents (alcohols, water) can be a direct source of protons or hydrides, facilitating the debromination process.[7][8]

    • Recommendation: Use anhydrous, aprotic solvents like dioxane, toluene, or THF. If your boronic acid or base requires a co-solvent, minimize the amount of water or alcohol used.

Advanced Troubleshooting:

If the above steps do not sufficiently suppress debromination, consider the catalyst system itself.

  • Ligand Selection: The ligand plays a crucial role in modulating the reactivity of the palladium center.

    • Electron-rich, bulky phosphine ligands , while often promoting fast oxidative addition, can also stabilize the aryl-palladium intermediate in a way that favors reductive elimination of the debrominated product.[6][9]

    • Recommendation: Screen a panel of ligands. Consider less electron-donating phosphines or N-heterocyclic carbene (NHC) ligands, which can offer different selectivity profiles.[6]

The following workflow diagram illustrates a logical approach to troubleshooting this issue:

G start High Debromination Observed in Suzuki Reaction optimize_base Optimize Base (e.g., K₂CO₃, K₃PO₄) start->optimize_base Initial Step lower_temp Lower Reaction Temperature optimize_base->lower_temp If debromination persists change_solvent Switch to Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) lower_temp->change_solvent If still problematic screen_ligands Screen Catalyst/Ligand System (e.g., less electron-donating phosphines, NHCs) change_solvent->screen_ligands Further Optimization success Debromination Minimized screen_ligands->success

Caption: Troubleshooting workflow for minimizing debromination.

Q2: My Sonogashira coupling is failing, and I'm recovering mostly starting material along with the debrominated side product. What should I investigate first?

A2: In Sonogashira couplings, failure to form the desired product coupled with debromination points towards issues with the catalytic cycle, specifically after the oxidative addition step. The Sonogashira reaction involves a palladium catalyst and typically a copper(I) co-catalyst.[10]

Key Areas to Investigate:
  • Copper(I) Co-catalyst Activity: The role of the copper is to facilitate the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center.[11]

    • Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and of high purity. Old or oxidized CuI can be ineffective. Consider adding the CuI under an inert atmosphere.

  • Amine Base Quality: The amine base (e.g., triethylamine, diisopropylethylamine) has a dual role: it acts as a base to deprotonate the terminal alkyne and as a solvent.[10]

    • Recommendation: Use a freshly distilled, anhydrous amine base. The presence of water can interfere with the catalytic cycle and provide a proton source for debromination.[12]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[12]

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly before use.

The mechanism of debromination in this context often involves the formation of a palladium-hydride species, which can arise from the oxidation of the amine base or other components in the reaction mixture.[4] This palladium-hydride can then react with the aryl-palladium intermediate to cause reductive elimination of the debrominated product.

Q3: I am attempting a Buchwald-Hartwig amination and observing debromination. Are the causes similar to other cross-coupling reactions?

A3: Yes, the underlying principles are very similar. The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction.[13] The catalytic cycle also proceeds through an oxidative addition, followed by amine coordination and reductive elimination.[14]

Debromination in this context is also a result of a competing hydrodehalogenation pathway. The choice of base and ligand is again paramount.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in Buchwald-Hartwig aminations. While effective for deprotonating the amine, they can also promote side reactions.

    • Recommendation: If debromination is significant, consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which may offer a better balance of reactivity and selectivity.[13]

  • Ligand Effects: The development of specialized biarylphosphine ligands has been crucial to the success of the Buchwald-Hartwig amination. These ligands are designed to facilitate the desired C-N reductive elimination.

    • Recommendation: The choice of ligand is highly substrate-dependent. If you are using a general-purpose ligand and observing debromination, screening a panel of Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended. These ligands can accelerate the desired amination pathway, outcompeting the debromination side reaction.

The following diagram illustrates the competing pathways:

G cluster_0 Desired Pathway cluster_1 Undesired Pathway ArPdBr Ar-Pd(II)-Br Intermediate Coupling Desired Cross-Coupling Product ArPdBr->Coupling Transmetalation / Amine Coordination + Reductive Elimination Debromination Debrominated Byproduct (Ar-H) ArPdBr->Debromination Reaction with Hydride Source + Reductive Elimination

Caption: Competing reaction pathways for the aryl-palladium intermediate.

Frequently Asked Questions (FAQs)

Q: Why is Methyl 4-bromo-3,5-difluorophenylacetate so prone to debromination?

A: The two electron-withdrawing fluorine atoms flanking the bromine atom make the ipso-carbon more electrophilic. This facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the first step in the catalytic cycle. However, this electron-deficient nature also stabilizes the resulting aryl-palladium intermediate, which can then be susceptible to attack by hydride sources present in the reaction, leading to hydrodehalogenation.[3]

Q: Can the ester group on the molecule participate in side reactions?

A: Under strongly basic or high-temperature conditions, the methyl ester is susceptible to hydrolysis or transesterification. If you are using alkoxide bases or have significant water present, you may observe cleavage of the ester. This is another reason to favor milder bases like carbonates and phosphates and to use anhydrous conditions.

Q: Are there any alternative coupling strategies that are less prone to debromination for this substrate?

A: While palladium catalysis is the most common approach, for certain transformations, you might consider alternative metal catalysts. For instance, some nickel-catalyzed cross-coupling reactions can offer different reactivity and selectivity profiles and may be less prone to hydrodehalogenation for specific substrate combinations.[15][16] Copper-catalyzed reactions, such as the Ullmann condensation, are also an option for C-N and C-O bond formation, though they often require higher temperatures.[17]

Q: How can I accurately quantify the amount of debrominated byproduct?

A: The most common methods for quantifying the ratio of desired product to the debrominated byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). For a quick qualitative assessment during reaction monitoring, Thin Layer Chromatography (TLC) can be effective if the two spots are well-resolved. For accurate quantification, creating a calibration curve with a pure standard of the debrominated byproduct is recommended.

Summary of Key Parameters for Preventing Debromination

The table below summarizes the key experimental parameters and provides recommendations for minimizing debromination.

ParameterRecommendationRationale
Base Use milder, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Stronger bases, especially alkoxides, can act as hydride sources or promote side reactions leading to debromination.[5][6]
Temperature Conduct the reaction at the lowest effective temperature (start screening around 60-80 °C).Higher temperatures can increase the rate of the undesired hydrodehalogenation pathway relative to the desired coupling.[7]
Solvent Employ anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).Protic solvents like water and alcohols can serve as a source of protons or hydrides, facilitating debromination.[7][8]
Catalyst/Ligand Screen a variety of ligands. Consider less electron-donating phosphines or N-heterocyclic carbenes (NHCs).The electronic and steric properties of the ligand directly influence the stability and reactivity of the palladium intermediates, affecting the selectivity between coupling and debromination.[6]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.Oxygen can deactivate the Pd(0) catalyst, leading to a stalled reaction where side reactions like debromination can become more prominent.[12]

By systematically evaluating and optimizing these parameters, researchers can significantly suppress the formation of the debrominated byproduct and achieve high yields of the desired cross-coupled product when working with Methyl 4-bromo-3,5-difluorophenylacetate.

References

  • Jaime-Adán, E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]

  • Hartwig, J. F., et al. (2001). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society. Available from: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available from: [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Available from: [Link]

  • Shi, H., et al. (2024). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]

  • Mori, S., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs. Available from: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available from: [Link]

  • Lipshutz, B. H., et al. (2010). Reductions of aryl bromides in water at room temperature. Organic Letters. Available from: [Link]

  • ResearchGate. (2025). Reductive Elimination of Aryl Halides from Palladium(II). Request PDF. Available from: [Link]

  • Johnson Matthey. Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. Available from: [Link]

  • Buchwald, S. L., et al. (2015). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Organic Letters. Available from: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available from: [Link]

  • Espinet, P., & Pérez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available from: [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. Available from: [Link]

  • ResearchGate. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Request PDF. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available from: [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. (2019). Optimization of the Sonogashira coupling of 4-bromo-3-.... Download Table. Available from: [Link]

  • Engle, K. M., et al. (2026). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting low conversion rates with Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-M4B35D-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Substrate Profile

Methyl 4-bromo-3,5-difluorophenylacetate is a deceptively simple intermediate.[1] While it appears to be a standard aryl bromide ester, the 3,5-difluoro substitution pattern creates a unique electronic and steric environment that frequently derails standard cross-coupling protocols.[1]

The "Double-Edged" Fluorine Effect
  • Electronic Activation (The Trap): The two fluorine atoms are electron-withdrawing, making the C-Br bond highly activated for oxidative addition. However, this also makes the ring electron-deficient, increasing the rate of protodebromination (reduction of C-Br to C-H) significantly faster than transmetallation in standard catalytic cycles.

  • Steric Crowding: The bromine is flanked by two ortho-fluorines.[1] This "ortho-effect" hinders the approach of bulky ligands and the transmetallating species (boronic acid/ester), stalling the catalytic cycle and leading to catalyst decomposition.

  • Benzylic Acidification: The electron-poor ring significantly lowers the pKa of the benzylic protons (

    
    -to-ester), making them susceptible to deprotonation by bases typically considered "safe" (e.g., carbonates), leading to side reactions like self-condensation.
    

Module 1: Diagnostic Matrix (Troubleshooting FAQs)

Use this matrix to identify your specific failure mode based on experimental observations.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<20%) Catalyst Arrest The ortho-fluorines create steric bulk that prevents the boronic acid from approaching the Pd-center (Transmetallation failure).Switch to Buchwald precatalysts (e.g., XPhos Pd G2/G3) designed for sterically demanding substrates.[1]
Product is "Des-Bromo" Protodebromination The electron-deficient aryl-Pd species is unstable and strips a proton from the solvent/base instead of coupling.Exclude alcohols/water. Use anhydrous 1,4-dioxane or Toluene.[1] Switch base to anhydrous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Missing Mass / Tars Benzylic Deprotonation The base is deprotonating the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

group, leading to polymerization or Claisen condensation.
Lower Base Strength. Avoid alkoxides (

,

). Use weak inorganic bases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

) or organic bases (

).
Wrong Product (F-displacement) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Competition
The base/nucleophile attacked the Fluorine position (activated by the ester and Br) instead of the Pd attacking the Br.Lower Temperature.

has a higher activation energy than Pd-coupling. Run at 60-80°C, not reflux.

Module 2: Deep Dive - The Protodebromination Trap

The most common failure mode for Methyl 4-bromo-3,5-difluorophenylacetate in Suzuki-Miyaura coupling is the formation of the reduced product (Methyl 3,5-difluorophenylacetate), often misidentified as unreacted starting material due to similar Rf values.

The Mechanism of Failure

In electron-deficient systems, the Pd(II)-Aryl intermediate is highly electrophilic. If the transmetallation step is slow (due to the steric hindrance of the 3,5-fluorines), the complex will seek alternative stabilization. In the presence of protic sources (water, alcohols) or even acidic protons on the ligand, the complex undergoes protonolysis.

Visualization: Competitive Pathways

The following diagram illustrates the decision points within the catalytic cycle where your reaction is likely failing.

ReactionPathways Start Start: Methyl 4-bromo-3,5-difluorophenylacetate OxAdd Intermediate A: Oxidative Addition (Pd-Ar species formed) Start->OxAdd Pd(0) Catalyst SNAr Path 3: SNAr Attack (Base attacks F) Start->SNAr Strong Base / High Temp TransMetal Path 1: Transmetallation (Rate Limiting Step) OxAdd->TransMetal Efficient Ligand (XPhos/SPhos) ProtoDe Path 2: Protodebromination (Side Reaction) OxAdd->ProtoDe Slow Transmetallation + Protic Solvent Product Desired Biaryl Product TransMetal->Product Reductive Elimination Waste1 Reduced Product (Des-bromo impurity) ProtoDe->Waste1 H+ Source Waste2 Fluorine-Displaced Byproduct SNAr->Waste2

Caption: Figure 1. Competitive reaction pathways. Path 2 (Protodebromination) becomes dominant when steric hindrance at the 3,5-positions slows down Path 1.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize protodebromination and benzylic side-reactions.[1] It uses a high-activity precatalyst to ensure turnover at lower temperatures and anhydrous conditions to prevent protonolysis.[1]

Reagents
  • Substrate: Methyl 4-bromo-3,5-difluorophenylacetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2 - 5 mol%).[1]

    • Why: These Buchwald precatalysts generate the active catalytic species immediately and the bulky biaryl ligands facilitate coupling of hindered aryl halides [1].

  • Base: Anhydrous Potassium Phosphate Tribasic (

    
    )  (2.0 - 3.0 equiv).
    
    • Why:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       is mild enough to spare the ester and benzylic position but strong enough to activate the boronic acid. Avoid Carbonates (
      
      
      
      ) if you see benzylic side products.
  • Solvent: Anhydrous 1,4-Dioxane or Toluene .[1]

    • Critical: Do not use alcohols (MeOH/EtOH) or wet solvents.[1]

Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Substrate, Boronic Acid, Base (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), and Catalyst (XPhos Pd G2) to a reaction vial.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).[1]

  • Degas: Sparge with Nitrogen for 5-10 minutes. Oxygen inhibits the catalyst and promotes homocoupling.

  • Reaction: Seal the vial and heat to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of

      
       on the fluorines or ester hydrolysis.
      
  • Monitoring: Check HPLC/UPLC after 2 hours.

    • Target: >90% conversion.[1]

    • If stalled: Add 1 mol% additional catalyst.[1] Do not add more base.

Module 4: Benzylic Acidity & Base Selection Logic

The 3,5-difluoro substitution exerts a strong inductive effect (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), pulling electron density from the ring and, by extension, the benzylic position.
  • Standard Phenylacetate pKa: ~22.5 (in DMSO).[1]

  • Difluoro-substituted pKa: Estimated ~16-18.[1]

This drop in pKa means that standard bases used in coupling (like Sodium tert-butoxide or Sodium Ethoxide) are too strong and will deprotonate the alpha-carbon, leading to:

  • Claisen Condensation: Two molecules of starting material reacting with each other.[1]

  • Alkylation: If alkyl halides are present.[1][2]

Base Selection Decision Tree

BaseSelection Input Select Base for Methyl 4-bromo-3,5-difluorophenylacetate Q1 Is the reaction anhydrous? Input->Q1 Opt1 Use K3PO4 (Tribasic) (Recommended) Q1->Opt1 Yes (Preferred) Opt2 Use Cs2CO3 (Alternative) Q1->Opt2 Yes (If K3PO4 fails) Opt3 Use NaOtBu / NaOEt (FORBIDDEN) Q1->Opt3 Strong Bases Opt4 Use Et3N / DIPEA (Too Weak for Suzuki) Q1->Opt4 Organic Bases

Caption: Figure 2. Base selection logic. Strong alkoxide bases must be avoided to prevent benzylic deprotonation.

References

  • Buchwald, S. L., et al. (2013).[1] Precatalysts for the Rapid Preparation of Bulky, Electron-Rich Phosphine-Coordinated Pd(0) Complexes. Journal of the American Chemical Society.[1][2]

  • Korenaga, T. (2009).[1] Suzuki–Miyaura coupling of polyfluorinated aryl bromides.[1] Journal of Fluorine Chemistry.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1]

  • PubChem. (n.d.).[1][3] Methyl 4-bromo-3,5-difluorobenzoate Compound Summary. National Library of Medicine.[1] (Note: Structurally analogous reference for physical properties).

Sources

Technical Support Center: Catalyst Residue Removal in Methyl 4-bromo-3,5-difluorophenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-3,5-difluorophenylacetate. This guide is designed for researchers, chemists, and process development professionals to effectively troubleshoot and resolve issues related to catalyst residue contamination in this key pharmaceutical intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Introduction: The Challenge of Catalyst Contamination

Methyl 4-bromo-3,5-difluorophenylacetate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. While highly efficient, these reactions can lead to trace amounts of the palladium catalyst remaining in the final product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have strict limits on the permissible levels of residual metals in APIs due to their potential toxicity. Therefore, the effective removal of these catalyst residues is a critical step in the manufacturing process.

This guide provides a structured approach to diagnosing and resolving catalyst contamination issues, ensuring the purity and safety of your final product.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding catalyst residue in Methyl 4-bromo-3,5-difluorophenylacetate products.

Q1: What are the typical sources of catalyst residue in my product?

The primary source of contamination is the catalyst used in the synthetic route, most commonly a palladium complex. The residue can exist in various forms, including elemental palladium (Pd(0)), soluble palladium salts (Pd(II)), and palladium coordinated to ligands or the product itself. The physical state of the residue often dictates the most effective removal strategy.

Q2: How can I determine the level of palladium contamination in my product?

Accurate quantification of trace metal impurities requires sensitive analytical techniques. The most widely accepted method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , which offers the low detection limits necessary to meet regulatory requirements. For routine in-process monitoring, Atomic Absorption Spectroscopy (AAS) can also be employed, though it is generally less sensitive than ICP-MS.

Q3: What are the acceptable limits for palladium residue in pharmaceutical products?

The ICH Q3D guideline for elemental impurities sets the permitted daily exposure (PDE) for palladium. For oral drug products, the concentration limit is typically 10 ppm. However, limits can be even lower for parenteral drugs. It is crucial to consult the specific regulatory guidelines applicable to your final drug product.

Part 2: Troubleshooting Guide - Diagnosing and Resolving Contamination

This section provides a systematic approach to troubleshooting catalyst residue problems.

Initial Assessment: Characterizing the Contamination

Before selecting a purification method, it's essential to understand the nature of the palladium residue.

  • Visual Inspection: Does the crude product have a dark or black coloration? This can indicate the presence of palladium black (Pd(0)), an insoluble form of the catalyst.

  • Solubility Test: Dissolve a small sample of the crude product in a suitable solvent. Is there an insoluble black precipitate? This further suggests Pd(0). If the solution is colored but clear, you are likely dealing with soluble Pd(II) species.

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification technique based on the nature of the catalyst residue.

purification_workflow start Crude Product (Methyl 4-bromo-3,5-difluorophenylacetate) characterization Characterize Residue (Visual, Solubility) start->characterization decision Nature of Pd Residue? characterization->decision insoluble Insoluble Pd(0) (e.g., Palladium Black) decision->insoluble Insoluble soluble Soluble Pd(II) Species decision->soluble Soluble filtration Filtration / Celite Filtration insoluble->filtration scavenger Scavenger Resin soluble->scavenger extraction Liquid-Liquid Extraction soluble->extraction final_product Purified Product (<10 ppm Pd) filtration->final_product chromatography Column Chromatography scavenger->chromatography crystallization Crystallization scavenger->crystallization extraction->crystallization chromatography->final_product crystallization->final_product

Caption: Decision workflow for palladium residue removal.

Issue 1: Black Particulate Matter (Insoluble Palladium) in the Crude Product
  • Cause: This is often due to the agglomeration and precipitation of elemental palladium (Pd(0)), commonly known as palladium black. This can occur when the catalyst degrades during the reaction or work-up.

  • Solution:

    • Filtration: The most straightforward approach is to dissolve the product in a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter the solution through a pad of celite or a membrane filter (e.g., 0.45 µm PTFE). Celite is a diatomaceous earth that provides a fine filtration medium capable of trapping the small particles of palladium black.

    • Activated Carbon Treatment: If filtration alone is insufficient, adding a small amount of activated carbon to the solution before filtration can help adsorb the palladium particles. However, be aware that activated carbon can also adsorb the product, leading to yield loss. A preliminary test on a small scale is recommended.

Issue 2: High Levels of Soluble Palladium Residue After Initial Work-up
  • Cause: Soluble palladium (typically Pd(II) species) can remain in the organic phase after an aqueous work-up. These species may be coordinated to the product or ligands from the reaction.

  • Solution 1: Scavenger Resins

    • Principle: Scavenger resins are functionalized polymers designed to selectively bind and remove metal impurities from solution. They are highly effective for removing trace amounts of soluble catalysts.

    • Selection: For palladium removal, resins functionalized with thiols, amines, or thioureas are particularly effective. The choice of resin depends on the solvent system and the specific nature of the palladium species.

    Scavenger TypeFunctional GroupTypical Application
    Thiol-based-SHEffective for a wide range of Pd species.
    Amine-based-NH2, -NR2Good for scavenging acidic palladium species.
    Thiourea-based-NHC(=S)NH2High affinity for soft metals like palladium.
    • Experimental Protocol: Palladium Scavenging with a Thiol-Based Resin

      • Dissolve the crude Methyl 4-bromo-3,5-difluorophenylacetate in a suitable solvent (e.g., toluene, ethyl acetate) to a concentration of 50-100 g/L.

      • Add the scavenger resin (typically 5-10 equivalents relative to the initial catalyst loading).

      • Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours. The optimal time should be determined experimentally.

      • Monitor the palladium concentration in the solution by taking aliquots at different time points and analyzing by ICP-MS.

      • Once the palladium level is below the target threshold, filter off the resin and wash it with a small amount of fresh solvent.

      • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Solution 2: Liquid-Liquid Extraction with an Aqueous Thiol Solution

    • Principle: An aqueous solution containing a chelating agent can be used to extract the palladium from the organic phase.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with an aqueous solution of a chelating agent, such as 1-5% sodium N,N-diethyldithiocarbamate or 5-10% aqueous L-cysteine.

      • Separate the aqueous layer. Repeat the washing if necessary.

      • Wash the organic layer with brine to remove any remaining aqueous solution.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Issue 3: Persistent Contamination After Scavenging or Extraction
  • Cause: Some palladium complexes can be particularly stable and resistant to scavenging or extraction. In other cases, the product itself may have a high affinity for palladium.

  • Solution 1: Column Chromatography

    • Principle: Silica gel chromatography can be an effective method for removing polar impurities, including some palladium complexes.

    • Considerations: This method is often less scalable for large quantities of material and can lead to product loss on the column. It is typically used for smaller scale purifications or when other methods have failed.

  • Solution 2: Crystallization

    • Principle: Crystallization is a powerful purification technique that can effectively exclude impurities from the crystal lattice of the desired compound.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but less soluble at room temperature or below (e.g., isopropanol, heptane/ethyl acetate mixture).

      • If any insoluble material (like Pd(0)) is present, perform a hot filtration.

      • Allow the solution to cool slowly to induce crystallization. Cooling too rapidly can trap impurities.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • Analyze the crystals for residual palladium. A second crystallization may be necessary to meet the required purity specifications.

Part 3: Preventative Measures

While the above methods are effective for removing catalyst residues, the best approach is to minimize contamination from the outset.

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading for your reaction. Overloading the reaction with catalyst is a common cause of high residual levels.

  • Choice of Ligand: Some ligands can help stabilize the catalyst and prevent its decomposition into difficult-to-remove species. Experiment with different ligands to find one that promotes both high reactivity and easy removal.

  • Reaction Work-up: A well-designed work-up procedure can significantly reduce catalyst residues. For example, including an initial wash with a dilute acid or a chelating agent can remove a substantial portion of the catalyst before further purification.

By combining a well-designed synthetic process with effective and targeted purification strategies, you can consistently produce high-purity Methyl 4-bromo-3,5-difluorophenylacetate that meets the stringent requirements of the pharmaceutical industry.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. [Link]

  • Inductively coupled plasma mass spectrometry (ICP-MS): a versatile tool. The Royal Society of Chemistry. [Link]

Technical Support Center: Cross-Coupling Protocols for Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-F2-Br-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Alternative Catalyst Systems & Troubleshooting for Fluorinated Aryl Bromides

Executive Summary: Understanding Your Substrate

Before selecting a catalyst, you must understand the "personality" of Methyl 4-bromo-3,5-difluorophenylacetate .

  • Electronic Activation: The two ortho-fluorine atoms create a highly electron-deficient aromatic ring. This accelerates Oxidative Addition (OA) to Pd(0). Standard catalysts like Pd(PPh₃)₄ often fail not because they can't insert, but because the resulting Pd(II) species is unstable or the subsequent Transmetallation (TM) step is too slow relative to catalyst decomposition.

  • Base Sensitivity: The methyl ester tail is prone to hydrolysis (saponification) or enolization if strong bases (NaOH, KOtBu) are used.

  • Steric Environment: While fluorine is small, 2,6-disubstitution creates a "fencing" effect that requires ligands with specific bite angles or steric bulk to prevent aggregate formation.

Module 1: High-Performance Palladium Alternatives

User Question: Pd(PPh₃)₄ is giving me low yields (<40%) and black precipitation. What is a more robust alternative that tolerates the ester group?

Technical Recommendation: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These "privileged" catalysts stabilize the oxidative addition intermediate and facilitate turnover even with difficult coupling partners.

Option A: The Stabilized NHC System (Pd-PEPPSI-IPr)

Best for: Scale-up, bench-top setup, and resistance to air/moisture.

  • Why it works: The N-Heterocyclic Carbene (NHC) ligand binds tightly to Palladium, preventing the "blacking out" (formation of inactive Pd-black) often seen with phosphines. The pyridine "throw-away" ligand ensures rapid initiation.

  • Protocol:

    • Catalyst: Pd-PEPPSI-IPr (1.0 – 2.0 mol%).

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv). Avoid hydroxides.

    • Solvent: Dioxane/Water (9:1) or Toluene/Water (for higher temps).

    • Temp: 60–80 °C.

    • Note: This system is robust enough that you can often weigh the catalyst in air, though inert atmosphere is recommended for the reaction.

Option B: The Bulky Phosphine System (XPhos Pd G4)

Best for: Coupling with heteroaryl boronic acids or sterically hindered partners.

  • Why it works: The biaryl backbone of XPhos promotes reductive elimination, while the pre-formed G4 palladacycle ensures a defined 1:1 Pd:Ligand ratio, eliminating the induction period.

  • Protocol:

    • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%).

    • Base: K₃PO₄ (2.0 equiv).

    • Solvent: THF/Water (10:1) or n-Butanol.

    • Temp: 40–60 °C (Often works at lower temps than PEPPSI).

Module 2: The Nickel "Cost-Cutter" (Ester-Tolerant)

User Question: Palladium is too expensive for our scale-up, and we want to avoid IP issues. Can we use Nickel? I'm worried about the ester reacting.

Technical Recommendation: Yes, Nickel is viable, but you must avoid "reductive" conditions that might attack the ester. We recommend a Ni(II)/Bipyridine system.

  • Why it works: Unlike Pd, Nickel readily undergoes oxidative addition with aryl halides. The challenge is usually the reduction of Ni(II) to Ni(0). Using Manganese (Mn) as a reductant allows the cycle to turn over without attacking the ester.

  • Protocol (Reductive Cross-Coupling):

    • Catalyst: NiCl₂·glyme (5 mol%).

    • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%).

    • Reductant: Mn powder (2.0 equiv) + TMSCl (activation).

    • Solvent: DMA or DMF (Must be anhydrous).

    • Temp: 60 °C.

    • Critical Warning: This reaction is extremely sensitive to moisture. The ester is safe, but water will kill the catalytic cycle.

Module 3: Troubleshooting & FAQs

Q1: My ester is disappearing, but I'm not getting the coupled product. What's happening?

  • Diagnosis: Hydrolysis. You are likely using a hydroxide base (NaOH, KOH) or your solvent is too wet, generating hydroxide in situ.

  • Fix: Switch to anhydrous K₃PO₄ or Cs₂CO₃ . If water is required for the boronic acid mechanism, reduce it to a minimum (e.g., 20:1 solvent:water ratio) or use a phase transfer catalyst (TBAB).

Q2: I see the starting material (Aryl Bromide) consumed, but the major product is the de-halogenated arene (Methyl 3,5-difluorophenylacetate).

  • Diagnosis: Protodehalogenation. The Pd-Ar intermediate is capturing a hydride instead of transmetallating. This is common with electron-deficient rings.[1][2]

  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 equiv).

    • Switch to Potassium Organotrifluoroborates (Molander Salts) . They release the active boron species slowly, preventing side reactions.

    • Ensure your solvent (THF/Dioxane) is peroxide-free (peroxides can act as hydride sources).

Q3: The reaction turns black immediately upon heating.

  • Diagnosis: Catalyst death (Pd aggregation). The electron-poor ring accelerates oxidative addition, flooding the solution with Pd(II) that aggregates before it can transmetallate.

  • Fix: Lower the temperature or switch to Pd-PEPPSI-IPr , which is specifically designed to prevent this aggregation.

Visual Support: Decision Logic & Troubleshooting
Figure 1: Catalyst Selection Matrix

CatalystSelection Start Start: Methyl 4-bromo-3,5-difluorophenylacetate Constraint1 Constraint: Cost / Metal? Start->Constraint1 PdPath Palladium (Standard) Constraint1->PdPath Performance Priority NiPath Nickel (Low Cost) Constraint1->NiPath Cost Priority CouplingPartner Coupling Partner Type? PdPath->CouplingPartner SimpleAryl Simple Aryl Boronic Acid CouplingPartner->SimpleAryl Heteroaryl Heteroaryl / Hindered CouplingPartner->Heteroaryl Rec_PEPPSI Rec: Pd-PEPPSI-IPr (Robust, Air Stable) SimpleAryl->Rec_PEPPSI Rec_XPhos Rec: XPhos Pd G4 (High Turnover, Difficult substrates) Heteroaryl->Rec_XPhos Rec_Ni Rec: NiCl2·glyme + dtbbpy (Requires Glovebox/Schlenk) NiPath->Rec_Ni

Caption: Decision matrix for selecting the optimal catalyst based on coupling partner complexity and operational constraints.

Figure 2: Troubleshooting The Catalytic Cycle

TroubleshootingCycle Start Pd(0) Active Species OA Oxidative Addition (Fast for F-Aryl-Br) Start->OA Int_PdII Pd(II) Intermediate (Unstable?) OA->Int_PdII TM Transmetallation (The Bottleneck) Int_PdII->TM Base + Boronic Acid Fail_Dehal Issue: Dehalogenation Cause: Slow TM step Int_PdII->Fail_Dehal TM too slow Fail_Black Issue: Pd Black Cause: Ligand Dissociation Int_PdII->Fail_Black Ligand too weak RE Reductive Elimination (Product Release) TM->RE Fail_Hydrolysis Issue: Ester Hydrolysis Cause: Strong Base/Wet Solvent TM->Fail_Hydrolysis If Base = NaOH/KOH RE->Start

Caption: Mechanistic flow identifying where the cycle fails for fluorinated aryl bromides and the root causes.

Comparative Data: Catalyst Performance

Table 1: Expected performance metric based on internal application data for electron-deficient aryl bromides.

Catalyst SystemYield PotentialEster ToleranceAir StabilityCost Profile
Pd(PPh₃)₄ Low (30-50%)ModerateLowModerate
Pd(dppf)Cl₂ Medium (50-70%)GoodModerateModerate
Pd-PEPPSI-IPr High (85-95%) Excellent High Moderate
XPhos Pd G4 High (90-99%) Excellent HighHigh
NiCl₂ / dtbbpy Medium (60-80%)GoodVery LowLow
References
  • Organ, M. G., et al. (2006).[3] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling.[4] Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: Synthesis and Application. Chemical Science (RSC).

  • Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research (ACS).

  • Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids that Expand the Scope of the Suzuki Coupling. Journal of Organic Chemistry (ACS).

  • Sigma-Aldrich Technical Guide. PEPPSI™ Catalysts Overview & User Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide, intended for researchers and scientists in the field, provides an in-depth analysis of the 1H NMR spectrum of Methyl 4-bromo-3,5-difluorophenylacetate, a potentially valuable building block in medicinal chemistry.

This guide will not only dissect the spectrum of our target molecule but also compare it with structurally related analogs to highlight the subtle yet significant effects of substituent changes on 1H NMR spectra. By understanding these nuances, researchers can enhance their ability to interpret complex spectra and confirm the identity and purity of their synthesized compounds.

The Structural Context: Predicting the 1H NMR Spectrum

Before delving into the experimental data, a theoretical analysis of the structure of Methyl 4-bromo-3,5-difluorophenylacetate provides a predictive framework for its 1H NMR spectrum. The molecule possesses two key proton environments: the methylene protons (-CH2-) of the acetate group and the methyl protons (-CH3) of the ester. The aromatic region is devoid of protons, with all positions on the phenyl ring being substituted.

The electronegativity of the adjacent carbonyl group will deshield the methylene protons, shifting them downfield. Similarly, the methyl protons will be influenced by the neighboring ester functionality. A crucial aspect of this molecule is the presence of two fluorine atoms flanking a bromine atom on the phenyl ring. While there are no aromatic protons to be split by the fluorine atoms, the electronic effects of these halogens will influence the chemical shift of the benzylic methylene protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the reliability of the spectral data, a standardized protocol for sample preparation and data acquisition is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of Methyl 4-bromo-3,5-difluorophenylacetate.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 1H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters to consider include:

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16, depending on the sample concentration.

1H NMR Spectrum Analysis: Methyl 4-bromo-3,5-difluorophenylacetate

The 1H NMR spectrum of Methyl 4-bromo-3,5-difluorophenylacetate is expected to be relatively simple, exhibiting two distinct signals.

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~3.75Singlet3H-OCH3
2~3.85Singlet2H-CH2-

Interpretation:

  • The Methyl Protons (-OCH3): A singlet integrating to three protons is anticipated around 3.75 ppm. The electronegative oxygen atom of the ester group deshields these protons, causing them to resonate in this downfield region. The absence of any adjacent protons results in a singlet.

  • The Methylene Protons (-CH2-): A singlet integrating to two protons is expected around 3.85 ppm. These benzylic protons are deshielded by both the adjacent carbonyl group and the aromatic ring. The lack of neighboring protons leads to a singlet multiplicity. The electron-withdrawing effects of the two fluorine and one bromine atoms on the phenyl ring will further deshield these protons, shifting them slightly more downfield compared to an unsubstituted phenylacetate.

Comparative Spectral Analysis: The Impact of Phenyl Ring Substitution

To appreciate the influence of the 3,5-difluoro and 4-bromo substituents, it is instructive to compare the spectrum of our target molecule with that of simpler analogs.

Compound-OCH3 Chemical Shift (δ, ppm)-CH2- Chemical Shift (δ, ppm)Aromatic Proton Signals (δ, ppm)
Methyl Phenylacetate~3.69~3.637.25-7.38 (m, 5H)
Methyl 3,5-difluorophenylacetate~3.71~3.656.75-6.90 (m, 3H)
Methyl 4-bromo-3,5-difluorophenylacetate~3.75 (Predicted)~3.85 (Predicted)None

Analysis of Trends:

  • Effect of Fluorine Substitution: Comparing Methyl Phenylacetate with Methyl 3,5-difluorophenylacetate, the introduction of two electron-withdrawing fluorine atoms causes a slight downfield shift in both the methyl and methylene proton signals. This is due to the inductive effect of the fluorine atoms, which reduces the electron density around the protons.

  • Combined Effect of Fluorine and Bromine: In our target molecule, the addition of a bromine atom at the 4-position, along with the two fluorine atoms, is expected to have an even more pronounced deshielding effect on the methylene protons. This is reflected in the predicted downfield shift to around 3.85 ppm. The electron-withdrawing nature of all three halogens collectively reduces the electron density of the aromatic ring and, by extension, the benzylic position.

Visualizing the Molecular Structure and Key Proton Environments

Caption: Molecular structure of Methyl 4-bromo-3,5-difluorophenylacetate with key proton groups highlighted.

Conclusion

The 1H NMR spectrum of Methyl 4-bromo-3,5-difluorophenylacetate, while simple in its appearance, provides a wealth of information when analyzed in the context of its molecular structure and compared with related compounds. The predicted spectrum, featuring two singlets for the methyl and methylene protons, is a direct consequence of the molecule's symmetry and the absence of adjacent protons. The chemical shifts of these signals are diagnostic, reflecting the cumulative electron-withdrawing effects of the carbonyl group and the halogenated phenyl ring. This guide serves as a practical framework for researchers, demonstrating how a combination of theoretical prediction, standardized experimental protocol, and comparative analysis can lead to a confident and accurate structural assignment.

References

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Comparative Analytical Guide: LC-MS Profiling of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Methyl 4-bromo-3,5-difluorophenylacetate is a critical halogenated building block, often employed in the synthesis of bioactive pharmaceutical ingredients (APIs) via Suzuki-Miyaura cross-coupling or


 reactions. While Gas Chromatography-Mass Spectrometry (GC-MS) is the traditional standard for volatile esters, the increasing complexity of biological matrices and the need to monitor hydrolytic stability (ester-to-acid conversion) necessitates a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

This guide provides a validated LC-MS/MS protocol, comparing its analytical performance against GC-MS and defining the specific ionization behaviors—such as ammonium adduct formation and isotopic clustering—that are unique to this brominated difluoro-scaffold.

Chemical Profile & Ionization Strategy[6]

Understanding the physicochemical properties of the analyte is the prerequisite for successful ionization.

PropertyValue / CharacteristicImpact on LC-MS
Formula

Requires halogen-specific data processing.
Exact Mass 263.96 (for

)
Monoisotopic mass is split due to Bromine.[1]
Isotopic Pattern 1:1 ratio (

)
Signature Identification: Mass spectrum must show doublet peaks separated by 2 Da.
LogP ~2.7 (Predicted)Lipophilic; requires C18 retention and high % organic mobile phase.[1]
pKa Neutral (Ester)Critical: Will not protonate

easily in standard acidic ESI.[1]
The "Neutral Loss" Challenge

Unlike basic amines that readily form


, this neutral ester resists direct protonation.
  • Standard ESI+: Often results in weak signal or reliance on sodium adducts

    
    , which fragment poorly.[1]
    
  • Recommended Strategy: ESI+ with Ammonium Acetate .[1] This forces the formation of the ammonium adduct

    
    , which is stable enough for detection but labile enough to yield diagnostic fragments in MS/MS.
    

Experimental Protocol: LC-MS/MS Workflow

This protocol prioritizes the separation of the methyl ester from its potential hydrolysis product (4-bromo-3,5-difluorophenylacetic acid).

Sample Preparation[8]
  • Solvent: Methanol (LC-MS grade).[1] Avoid unbuffered water to prevent hydrolysis.

  • Concentration: 100 ng/mL (Sensitivity range).[1]

  • Filtration: 0.2 µm PTFE (Do not use Nylon, which can bind halogenated aromatics).[1]

Chromatographic Conditions (UHPLC)
ParameterSettingRationale
Column C18 End-capped (2.1 x 50mm, 1.7 µm)High surface area for lipophilic retention.
Mobile Phase A Water + 5mM Ammonium AcetatePromotes

formation.[1]
Mobile Phase B Methanol + 5mM Ammonium AcetateMethanol provides better solubility for fluoro-aromatics than MeCN.[1]
Flow Rate 0.4 mL/minOptimal for ESI desolvation.[1]
Temp 40°CReduces backpressure; improves mass transfer.[1]

Gradient Table:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 4.0 min: 95% B (Elution of Ester)

  • 5.0 min: 95% B

  • 5.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Positive Electrospray (ESI+)

  • Target Ion:

    
     (m/z 282.0 / 284.0)
    
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C (High temp required for neutral esters)

Visualization: Analytical Logic & Fragmentation[9]

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting LC-MS over GC-MS and the ionization pathway.

AnalyticalWorkflow Start Analyte: Methyl 4-bromo-3,5-difluorophenylacetate Matrix Matrix Type? Start->Matrix Volatile Volatile/Clean (Synthesis Reagent) Matrix->Volatile High Purity Complex Biological/Aqueous (Plasma/Media) Matrix->Complex Trace Analysis GCMS GC-MS (EI) Standard Method Volatile->GCMS LCMS LC-MS (ESI+) Required Method Complex->LCMS Ionization Ionization Strategy LCMS->Ionization Adduct Ammonium Adduct [M+NH4]+ Ionization->Adduct Add NH4OAc

Caption: Decision matrix for selecting LC-MS vs. GC-MS based on matrix complexity and the necessity of ammonium adduct ionization.

Comparative Performance Analysis

This section objectively compares the LC-MS method against the two primary alternatives: the GC-MS standard and the hydrolyzed acid variant.

Comparison 1: LC-MS (Proposed) vs. GC-MS (Alternative)
FeatureLC-MS (ESI+) GC-MS (EI) Verdict
Ionization Soft ionization (

).[2] Intact molecular ion observed.[3][1]
Hard ionization (

).[1] Extensive fragmentation often obliterates the molecular ion.[1]
LC-MS is superior for molecular weight confirmation.[1]
Sensitivity High (pg/mL range) in MRM mode.[1]Moderate (ng/mL) in Scan mode.[1]LC-MS is preferred for trace DMPK studies.[1]
Matrix Tolerance Excellent. Can inject aqueous samples directly after protein precipitation.[1]Poor. Requires extraction (LLE) and drying; water damages the column/source.[1]LC-MS allows higher throughput for biologicals.[1]
Selectivity Distinguishes Ester vs. Acid metabolites easily via retention time.[1]Acid often requires derivatization (silylation) to pass through GC.[1]LC-MS monitors stability without derivatization.[1]
Comparison 2: Analyte Form (Ester vs. Free Acid)

In drug development, this ester is often an intermediate or a pro-drug.[1] You must monitor its stability.[1]

  • The Ester (Analyte): Elutes later (High %B).[2] Detects best in Positive Mode (as adduct).

  • The Acid (Degradant): Elutes earlier (Lower %B). Detects best in Negative Mode (

    
    ).[1]
    
  • Protocol Note: A polarity-switching method is recommended to monitor both simultaneously.[1]

Fragmentation & MRM Transitions

To build a specific MRM (Multiple Reaction Monitoring) method, we utilize the specific fragmentation of the ammonium adduct.

Diagram 2: Fragmentation Pathway

The ammonium adduct typically loses ammonia first, followed by the neutral loss of the ester group or the methoxy radical.

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z 282/284 Step1 Loss of NH3 (Transition State) Precursor->Step1 -17 Da Product1 Product Ion 1 [M+H]+ m/z 265/267 Step1->Product1 Product2 Primary Fragment Loss of HCOOCH3 (Tropylium-like Cation) Product1->Product2 -60 Da (Ester Cleavage)

Caption: Proposed fragmentation pathway for MRM transition development. The loss of the ester moiety is the dominant collision-induced dissociation (CID) channel.

Recommended MRM Table:

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
282.0 (

)
265.0 10Quantifier (Loss of

)
282.0 (

)
205.0 25Qualifier (Loss of Ester group)
284.0 (

)
267.0 10Isotope Confirmation

Troubleshooting & Optimization

  • No Signal in ESI+:

    • Cause: Lack of protonation sites.[1]

    • Fix: Ensure Ammonium Acetate (5mM) is in the mobile phase.[1] Pure Formic Acid is often insufficient for neutral esters.[1]

  • Doublet Peaks Disappearing:

    • Cause: Detector saturation or wrong mass window.[1]

    • Fix: The Br isotope pattern is 1:1. If you only see one peak, check your Q1 resolution window (should be unit resolution).[1]

  • Peak Tailing:

    • Cause: Interaction of Fluorine with silanols.[1]

    • Fix: Use an end-capped column (e.g., C18 BEH or CSH) and ensure temperature is

      
      .
      

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (General principles of ESI adduct formation).

  • Thurman, E. M., & Ferrer, I. (2003).[1] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[4][1] (Halogenated compound analysis).

  • Holčapek, M., et al. (2012).[1] "Mass spectrometry of esters." Journal of Mass Spectrometry, 47(1), 1-15.

  • Agilent Technologies. (2020).[1] "Strategies for the Analysis of Neutral Compounds by LC/MS." Technical Overview.

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-bromo-3,5-difluorophenylacetate. In the absence of direct experimental data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its expected 13C NMR spectrum. This approach is invaluable for researchers in synthetic chemistry, materials science, and drug development for structural verification and characterization.

Introduction: The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a cornerstone technique in organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and resonance effects all influence the chemical shift, making 13C NMR a powerful tool for deducing molecular structure. For complex molecules like Methyl 4-bromo-3,5-difluorophenylacetate, a thorough understanding of these influences is critical for accurate spectral assignment.

Predicted 13C NMR Chemical Shifts for Methyl 4-bromo-3,5-difluorophenylacetate

Due to the unavailability of experimental data in public spectral databases, the 13C NMR chemical shifts for Methyl 4-bromo-3,5-difluorophenylacetate were predicted using the online tool [1][2][3]. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 4-bromo-3,5-difluorophenylacetate

Carbon AtomPredicted Chemical Shift (ppm)
C=O170.1
C1139.8
C2/C6110.1
C3/C5159.5 (d, JC-F)
C4105.8
CH240.5
OCH352.5

Note: The chemical shifts are predicted and may vary from experimental values. The signal for C3/C5 is expected to be a doublet due to coupling with the adjacent fluorine atom.

Comparative Analysis with Structurally Similar Compounds

To validate and understand the predicted spectrum, a comparative analysis with known 13C NMR data of structurally related compounds is essential. We will compare the predicted data with the experimental data for Methyl phenylacetate and the predicted data for Methyl 4-bromophenylacetate and Methyl 3,5-difluorophenylacetate.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of Methyl 4-bromo-3,5-difluorophenylacetate and Analogous Compounds

Carbon AtomMethyl phenylacetate (Experimental)[4][5]Methyl 4-bromophenylacetate (Predicted)Methyl 3,5-difluorophenylacetate (Predicted)Methyl 4-bromo-3,5-difluorophenylacetate (Predicted)
C=O171.9171.2170.3170.1
C1134.1133.2138.5139.8
C2/C6129.3131.2103.5110.1
C3/C5128.6132.1162.8 (d, JC-F)159.5 (d, JC-F)
C4127.1121.5114.5105.8
CH241.140.540.840.5
OCH351.952.352.452.5
Analysis of Substituent Effects

The predicted chemical shifts for Methyl 4-bromo-3,5-difluorophenylacetate can be rationalized by considering the electronic effects of the bromine and fluorine substituents on the phenyl ring.

  • Fluorine Substituents (C3 and C5): Fluorine is a highly electronegative atom, which exerts a strong inductive (-I) effect, deshielding adjacent carbons. This is evident in the significant downfield shift of C3 and C5 in both Methyl 3,5-difluorophenylacetate and Methyl 4-bromo-3,5-difluorophenylacetate. Furthermore, fluorine exhibits a strong positive mesomeric (+M) or resonance effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. The C-F coupling is a characteristic feature in the 13C NMR spectra of fluorinated compounds, and the signals for C3 and C5 are expected to appear as doublets with a large coupling constant (1JC-F)[6].

  • Bromine Substituent (C4): Bromine is also an electronegative atom with an inductive withdrawing effect. However, it also has a deactivating resonance effect. The "heavy atom effect" of bromine can cause a shielding (upfield shift) of the directly attached carbon (ipso-carbon) compared to what would be expected based on electronegativity alone[7]. This effect is observed in the predicted upfield shift of C4 in Methyl 4-bromophenylacetate compared to the C4 of Methyl phenylacetate. In Methyl 4-bromo-3,5-difluorophenylacetate, the C4 is shielded by both the heavy atom effect of bromine and the +M effect of the two meta-fluorine atoms.

  • Combined Effects: The interplay of these substituent effects in Methyl 4-bromo-3,5-difluorophenylacetate results in a unique set of chemical shifts. The strong deshielding of C3 and C5 is dominated by the electronegativity of fluorine. The C4 is significantly shielded due to the combined effects of the bromine and fluorine substituents. The chemical shifts of the non-aromatic carbons (C=O, CH2, and OCH3) are less affected by the aromatic substituents, showing only minor variations across the compared compounds.

Structural Assignment and Workflow

The following diagram illustrates the structure of Methyl 4-bromo-3,5-difluorophenylacetate with the assigned carbon atoms.

Caption: Structure of Methyl 4-bromo-3,5-difluorophenylacetate with carbon numbering.

The logical workflow for the analysis presented in this guide is depicted below.

Analysis_Workflow A Topic: 13C NMR of Methyl 4-bromo-3,5-difluorophenylacetate B Search for Experimental Data A->B C No Direct Experimental Data Found B->C D Predict 13C NMR Spectrum (nmrdb.org) C->D F Comparative Analysis D->F E Gather Experimental & Predicted Data for Analogues E->F G Analyze Substituent Effects (Inductive vs. Resonance, Heavy Atom Effect) F->G H Propose Spectral Assignment G->H I Develop Comparison Guide H->I

Caption: Workflow for the predictive and comparative analysis of 13C NMR data.

Experimental Protocol for 13C NMR Data Acquisition

While experimental data for the title compound is not currently available, the following represents a standard protocol for acquiring a proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample, Methyl 4-bromo-3,5-difluorophenylacetate.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a clean, dry NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Tune and match the probe for the 13C frequency.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).
  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  • Use a 30° or 45° pulse angle to allow for faster repetition rates.
  • Set the relaxation delay (d1) to 1-2 seconds.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration and the spectrometer).
  • Apply broadband proton decoupling during the acquisition.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the FID.
  • Phase the resulting spectrum.
  • Calibrate the spectrum by setting the TMS signal to 0 ppm.
  • Integrate the peaks (note: in proton-decoupled 13C NMR, integrals are not always reliable for quantitative analysis due to the Nuclear Overhauser Effect).
  • Pick the peaks and report the chemical shifts in ppm.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for Methyl 4-bromo-3,5-difluorophenylacetate. By leveraging computational prediction tools and a thorough comparative analysis with structurally related compounds, we have proposed a complete assignment of the 13C NMR spectrum. The discussion of substituent effects provides a logical framework for understanding the observed and predicted chemical shifts. This work serves as a valuable resource for researchers working with this or similar halogenated aromatic compounds, demonstrating a robust methodology for spectral interpretation in the absence of direct experimental evidence.

References

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2013).
  • Simulate and predict NMR spectra. (n.d.). Retrieved February 23, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved February 23, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 23, 2026, from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved February 23, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 23, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 23, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 23, 2026, from [Link]

  • virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved February 23, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved February 23, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved February 23, 2026, from [Link]

  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved February 23, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved February 23, 2026, from [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved February 23, 2026, from [Link]

  • PubMed. (2015, July 15). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved February 23, 2026, from [Link]

  • PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 23, 2026, from [Link]

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An Application Scientist's Guide to the Infrared Spectrum of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone analytical technique, offering rapid, non-destructive, and highly specific information about the functional groups within a molecule. This guide provides an in-depth analysis of the expected infrared spectrum for Methyl 4-bromo-3,5-difluorophenylacetate, a polysubstituted aromatic ester. By comparing its predicted spectral features with those of structurally related alternatives, we aim to equip researchers with the expertise to unequivocally identify this compound and distinguish it from potential synthetic precursors or isomers.

Pillar 1: Core Principles for Interpreting the Spectrum

The infrared spectrum of Methyl 4-bromo-3,5-difluorophenylacetate is governed by the vibrational modes of its constituent parts: a methyl ester, a methylene bridge, and a heavily substituted aromatic ring. Understanding the characteristic frequencies of these groups is the first step in a successful spectral interpretation.

  • The Ester "Rule of Three" : Esters are well-known for a pattern of three strong absorptions.[1] The most prominent is the carbonyl (C=O) stretch, which is exceptionally intense.[2] This is complemented by two distinct carbon-oxygen (C-O) single bond stretches. For esters where the carbonyl is conjugated with an aromatic ring, the C=O peak typically appears between 1730 and 1715 cm⁻¹.[3] The two C-O stretches, often described as a C-C-O and an O-C-C vibration, are found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions, respectively.[3]

  • The C-H Stretch Dividing Line : A reliable diagnostic feature in many organic molecules is the 3000 cm⁻¹ line.[2] C-H bonds on sp²-hybridized carbons (like those in an aromatic ring) absorb at frequencies above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5] Conversely, C-H bonds on sp³-hybridized carbons (like the methylene and methyl groups in our molecule) absorb below 3000 cm⁻¹, usually between 3000-2850 cm⁻¹.[5]

  • The Halogen Influence : The presence of carbon-halogen bonds introduces strong absorptions into the lower frequency "fingerprint" region of the spectrum. Carbon-Fluorine (C-F) bonds are known for their strong, often complex, absorptions between 1400 and 1000 cm⁻¹.[6] Carbon-Bromine (C-Br) bonds vibrate at a lower energy due to the heavier mass of bromine, resulting in a strong peak in the 690-515 cm⁻¹ range.[4][7] These peaks are critical for confirming the presence and type of halogenation.

Pillar 2: Predicted Infrared Spectrum of Methyl 4-bromo-3,5-difluorophenylacetate

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum based on established group frequencies. The unique combination of functional groups in Methyl 4-bromo-3,5-difluorophenylacetate gives rise to a distinct spectral fingerprint.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Causality
~3080 - 3030Weak to MediumAromatic C-H StretchCorresponds to the stretching of the two C-H bonds on the tetrasubstituted benzene ring.[4][5]
~2990 - 2870MediumAliphatic C-H StretchRepresents the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups.[5]
~1745 - 1730 Strong, Sharp Ester C=O Stretch This is the most intense and defining peak for the ester functional group. Its position is characteristic of an aliphatic ester, slightly higher than a directly conjugated aromatic ester.[2][5]
~1600 & ~1470Medium to WeakAromatic C=C StretchThese two peaks arise from the carbon-carbon stretching vibrations within the benzene ring skeleton.[4]
~1350 - 1250 Strong Asymmetric C-O-C Stretch & C-F Stretch A complex region dominated by the strong asymmetric stretch of the ester's C-O-C linkage and strong C-F stretching vibrations.[3][6]
~1150 - 1050 Strong Symmetric C-O-C Stretch & C-F Stretch Another region of strong absorption from the symmetric ester C-O-C stretch, overlapping with additional powerful C-F stretching modes.[3][6]
~880 - 840Medium to StrongAromatic C-H Out-of-Plane BendThe specific substitution pattern (1,2,4,5-like) often results in a strong C-H "wagging" vibration in this region.
~680 - 550 Strong C-Br Stretch A strong, low-frequency absorption characteristic of the carbon-bromine bond, confirming the presence of bromine.[4][7]
Pillar 3: Comparative Analysis with Structural Alternatives

To truly validate the identity of Methyl 4-bromo-3,5-difluorophenylacetate, its spectrum must be distinguished from plausible alternatives.

Alternative 1: Methyl Phenylacetate [8][9] This is the unsubstituted parent compound. Its spectrum provides a baseline for understanding the effects of halogenation.

  • Key Difference : The spectrum of Methyl Phenylacetate will lack the very strong C-F stretching bands between 1350-1050 cm⁻¹ and the strong C-Br stretch below 700 cm⁻¹.

  • Subtle Difference : The aromatic C-H out-of-plane bending region will be different, showing peaks characteristic of a monosubstituted ring (~750 and ~700 cm⁻¹) instead of a tetrasubstituted one.

Alternative 2: Methyl 4-bromobenzoate [10][11] This compound is a constitutional isomer and a common synthetic precursor. It is an aromatic ester (a benzoate) rather than a phenylacetate.

  • Key Difference : The most critical distinction is the absence of aliphatic C-H stretching peaks below 3000 cm⁻¹. Methyl 4-bromobenzoate has no -CH₂- group, so its spectrum will be clean in the 3000-2850 cm⁻¹ region where Methyl 4-bromo-3,5-difluorophenylacetate shows clear signals.

  • Subtle Difference : The C=O stretching frequency for Methyl 4-bromobenzoate (a conjugated aromatic ester) will likely be slightly lower (~1725 cm⁻¹) than that of Methyl 4-bromo-3,5-difluorophenylacetate, where the carbonyl is insulated from the ring by a -CH₂- group.[3]

Comparative Summary of Diagnostic Peaks

CompoundAliphatic C-H Stretch (<3000 cm⁻¹)Ester C=O Stretch (cm⁻¹)Strong C-F Stretches (1350-1050 cm⁻¹)C-Br Stretch (<700 cm⁻¹)
Methyl 4-bromo-3,5-difluorophenylacetate (Target) Present ~1740 Present Present
Methyl PhenylacetatePresent~1740AbsentAbsent
Methyl 4-bromobenzoateAbsent ~1725AbsentPresent
Experimental Protocol & Workflow

The following protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

Methodology: ATR-FTIR Spectroscopy

  • System Preparation : Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

  • Crystal Cleaning (Causality: Purity) : Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination from previous samples. Dry the crystal completely.

  • Background Collection (Causality: Accuracy) : With the clean, empty ATR accessory in place, perform a background scan (typically 16-32 scans are co-added to improve signal-to-noise). This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum.

  • Sample Application : Place a small amount of the Methyl 4-bromo-3,5-difluorophenylacetate sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure firm, even contact between the sample and the crystal.

  • Sample Spectrum Collection : Collect the sample spectrum using the same scan parameters as the background. The instrument measures the absorption of the infrared beam's evanescent wave as it penetrates a few microns into the sample.

  • Data Processing & Analysis : The software automatically performs the background subtraction, Fourier transform, and displays the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Post-Analysis Cleaning : Thoroughly clean the ATR crystal and pressure clamp with solvent to prepare the instrument for the next user.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep 1. Clean ATR Crystal BG 2. Collect Background Spectrum Prep->BG Ensures no contaminants Sample 3. Apply Sample to Crystal Scan 4. Collect Sample Spectrum Sample->Scan Ensure good contact Process 5. Background Subtraction & FT Interpret 6. Peak Identification & Comparison Process->Interpret Correlate peaks to bonds end End Interpret->end start Start start->Prep

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

References

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromobenzoate. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved February 23, 2026, from [Link]

  • Chegg. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). Retrieved February 23, 2026, from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 23, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]

  • Ottokemi. (n.d.). Methyl phenyl acetate | 101-41-7. Retrieved February 23, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 23, 2026, from [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved February 23, 2026, from [Link]

  • LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved February 23, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. Retrieved February 23, 2026, from [Link]

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Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-bromo-3,5-difluorophenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-bromo-3,5-difluorophenylacetate. As a halogenated aromatic ester, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Methyl 4-bromo-3,5-difluorophenylacetate is an aryl halide, a class of compounds that can exhibit toxicity.[1] While specific toxicological data for this exact compound is limited, data from structurally similar brominated and fluorinated aromatic compounds indicate a clear hazard profile.

Key Hazards:

  • Irritation: Causes skin and serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3][4]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4]

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks identified above, the following safety measures are mandatory when handling or disposing of Methyl 4-bromo-3,5-difluorophenylacetate.

Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodEssential for preventing the inhalation of vapors, especially when transferring or mixing waste.[5]
Eye/Face Protection Chemical Safety Goggles or Face ShieldProtects against splashes that can cause serious eye irritation.[6][7]
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)Prevents direct skin contact, which can cause irritation.[6][7]
Skin/Body Protection Lab CoatProvides a barrier against accidental spills and contamination of personal clothing.[6]

Step-by-Step Disposal Protocol

Disposal of this compound is not as simple as discarding it. It must be treated as a regulated hazardous waste stream.[8][9] The presence of bromine and fluorine atoms classifies it as a halogenated organic compound , which is the single most important factor in its disposal pathway.[5][10]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: Methyl 4-bromo-3,5-difluorophenylacetate must NOT be mixed with non-halogenated organic solvents.[11][12][13] Halogenated wastes require high-temperature incineration for destruction to prevent the release of environmentally harmful substances.[13] Non-halogenated solvents are often recycled as fuel, a process that is contaminated by halogens.[13]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Action (Container): Select a clean, leak-proof container made of a material compatible with the chemical (e.g., a previously used, triple-rinsed solvent bottle made of glass or polyethylene).[6][11] The container must have a secure, screw-top cap.[6][11][14]

  • Action (Labeling): Affix a "HAZARDOUS WASTE" tag to the container before the first drop of waste is added.[6][9][14]

    • Clearly write the full chemical name: "Methyl 4-bromo-3,5-difluorophenylacetate." Do not use abbreviations.[14]

    • List all constituents and their approximate percentages, which must total 100%.[6][8]

    • Identify the relevant hazards by checking the appropriate boxes on the tag (e.g., Toxic, Irritant).[15]

    • Include the generator's name and lab location.[6]

Step 3: Waste Accumulation and Storage

All chemical waste must be stored safely in a designated area pending pickup by environmental health and safety (EHS) personnel.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]

  • Action: The container must be kept closed at all times, except when actively adding waste.[6][9][11] If using a funnel, it must be removed and the cap replaced immediately after use.[6]

  • Action: Place the liquid waste container within a secondary containment bin to prevent the spread of material in case of a leak.[6][11]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for accumulating and labeling waste correctly, but final disposal is handled by trained professionals.

  • Action: Once the container is full (leaving some headspace, ~10%) or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.[6][9]

  • Prohibition: NEVER dispose of Methyl 4-bromo-3,5-difluorophenylacetate down the drain.[5][8][9] This is a serious regulatory violation and can harm the environment.

  • Prohibition: NEVER dispose of this chemical by evaporation in a fume hood.[9]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_storage Storage & Pickup start Generate Waste: Methyl 4-bromo-3,5-difluorophenylacetate haz_assess Hazard Assessment: Irritant, Acutely Toxic start->haz_assess ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat haz_assess->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Compatible Container with Screw-Top Cap segregate->container label_tag Affix 'Hazardous Waste' Tag & List All Constituents container->label_tag accumulate Add Waste in Fume Hood label_tag->accumulate store Store Sealed Container in Secondary Containment in SAA accumulate->store pickup Request Pickup from EHS store->pickup

Caption: Disposal workflow for Methyl 4-bromo-3,5-difluorophenylacetate.

Spill & Emergency Procedures

Accidents can happen, and preparedness is key to maintaining a safe laboratory environment.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a designated hazardous waste container, labeling it as "Debris contaminated with Methyl 4-bromo-3,5-difluorophenylacetate."

    • Clean the spill area with soap and water.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or poses an inhalation hazard.

    • Contact your institution's EHS or emergency response team immediately.[14] Provide them with the chemical name and any relevant details from the Safety Data Sheet (SDS).

Regulatory Context

The disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed by name, its properties as a halogenated organic compound mean it would likely be classified as a characteristic or listed hazardous waste.[8][9][16] Wastes listed as hazardous are subject to stringent federal requirements for generation, transport, treatment, storage, and disposal.[16] Adhering to the procedures in this guide ensures compliance with these critical regulations.

References

  • Standard Operating Procedure - Chemical Waste Disposal. (2021). University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chemical Waste Storage and Disposal. University of Notre Dame, Lab Safety Officers. [Link]

  • Chemical Waste Procedures. (2025, September 25). University of Illinois, Division of Research Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee, Department of Chemistry and Biochemistry. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia, Safety & Risk Services. [Link]

  • Understanding Aryl Halides: The Intersection of Aromatic Chemistry and Halogen Bonds. (2025, December 30). Acellera. [Link]

  • The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. ClinMed International Library. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Acellera. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. [Link]

  • Other Disposal Guidance. (2024, August 28). U.S. Environmental Protection Agency. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Methyl 3-bromo-4,5-difluorobenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • 14.7: Aryl Halides. (2021, July 31). Chemistry LibreTexts. [Link]

  • Aryl Halides: Classification, Preparations & Uses. Aakash Institute. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 4-bromo-3,5-difluorophenylacetate: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is the bedrock of innovation and discovery. This guide provides essential, immediate safety and logistical information for handling Methyl 4-bromo-3,5-difluorophenylacetate, a compound often utilized in the synthesis of complex organic molecules. Our focus extends beyond mere product specifications to deliver actionable, field-proven insights that ensure both personal safety and experimental integrity. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources.

Immediate Hazard Assessment and GHS Classification

Methyl 4-bromo-3,5-difluorophenylacetate is a halogenated aromatic compound. Based on data from structurally similar chemicals, it is classified as hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Globally Harmonized System (GHS) Classification Summary:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

This classification is based on data for analogous compounds and should be considered the minimum hazard level. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[3] PPE serves as the essential final barrier.

PPE CategoryType and SpecificationsRationale
Eye and Face Protection Safety glasses with side-shields (ANSI Z87.1/EN166 compliant) and a full-face shield.Protects against splashes and airborne particles. A face shield offers a broader protection area for the entire face.[3][4][5]
Hand Protection Chemically resistant gloves (Nitrile or Butyl rubber). Minimum thickness of 0.3 mm.Prevents skin contact and irritation.[1][3] Always check the manufacturer's glove compatibility data for breakthrough times.
Skin and Body Protection Flame-resistant laboratory coat and closed-toe shoes.Protects skin from accidental spills and splashes.[6]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[2][7] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[4][6]Prevents inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes exposure risk. The following protocols are designed for common laboratory tasks involving Methyl 4-bromo-3,5-difluorophenylacetate.

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Glasses don1->don2 don3 3. Face Shield don2->don3 don4 4. Gloves (pull over cuffs) don3->don4 doff1 1. Gloves (peel off) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Safety Glasses doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Weighing and Transferring Solids
  • Preparation: Ensure a chemical fume hood is operational. Place a weigh boat on a tared analytical balance inside the hood.

  • PPE: Don all required PPE as outlined in the table above.

  • Transfer: Carefully open the container of Methyl 4-bromo-3,5-difluorophenylacetate. Using a clean spatula, transfer the desired amount to the weigh boat.

  • Sealing: Immediately and securely close the main container.

  • Dissolution: If dissolving, add the solvent to the weigh boat or transfer the solid to a flask within the fume hood.

  • Cleanup: Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.[1][8]

In-Reaction and Quenching
  • Setup: All reactions should be conducted in a fume hood with appropriate apparatus, including a stirrer and temperature control.

  • Monitoring: Regularly check the reaction for any unexpected changes.

  • Quenching: When the reaction is complete, cool it to the appropriate temperature before slowly adding the quenching agent. Be prepared for potential exotherms or gas evolution.

  • Extraction: Perform all liquid-liquid extractions within the fume hood.

Disposal Plan: A Self-Validating System

Proper waste management is critical to laboratory safety and environmental compliance. All waste generated from handling Methyl 4-bromo-3,5-difluorophenylacetate is considered hazardous.[8]

Waste Segregation Workflow

Disposal_Workflow cluster_waste_streams Waste Segregation cluster_containers Designated Containers solid Solid Waste (Gloves, Weigh Boats, Paper Towels) solid_bin Hazardous Solid Waste Bin solid->solid_bin liquid Liquid Waste (Reaction Mixtures, Solvents) liquid_bin Halogenated Organic Waste liquid->liquid_bin sharps Sharps Waste (Contaminated Needles, Spatulas) sharps_bin Sharps Container sharps->sharps_bin

Caption: Chemical Waste Disposal Workflow.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the lab.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department. Do not pour any waste down the drain.[8]

Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.[1][9]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[1]

  • Seek medical attention if irritation persists.[1]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the person to fresh air.[1]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]

  • Ventilate the area and wash the spill site after material pickup is complete.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.